RU 56187
Description
Properties
CAS No. |
143782-25-6 |
|---|---|
Molecular Formula |
C14H12F3N3OS |
Molecular Weight |
327.33 g/mol |
IUPAC Name |
2-(trifluoromethyl)-4-(3,4,4-trimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile |
InChI |
InChI=1S/C14H12F3N3OS/c1-13(2)11(21)20(12(22)19(13)3)9-5-4-8(7-18)10(6-9)14(15,16)17/h4-6H,1-3H3 |
InChI Key |
HLBUAKQNKJTEIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C)C2=CC(=C(C=C2)C#N)C(F)(F)F)C |
Appearance |
Solid powder |
Other CAS No. |
143782-25-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3,4,4-trimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile RU 56187 RU-56187 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of RU 56187
For Researchers, Scientists, and Drug Development Professionals
Core Summary
RU 56187 is a potent, nonsteroidal antiandrogen that functions as a silent antagonist of the androgen receptor (AR). It exhibits high binding affinity for the AR with negligible interaction with other steroid hormone receptors. A key aspect of its mechanism is its role as a prodrug, which is metabolized in vivo to the active compound cyanonilutamide (RU 56279). This conversion is significantly linked to its systemic antiandrogenic effects. This compound has demonstrated greater potency in animal models compared to other nonsteroidal antiandrogens like bicalutamide and nilutamide.
Quantitative Data Summary
The following tables summarize the key quantitative parameters related to the pharmacological activity of this compound.
Table 1: In Vivo Antiandrogenic Activity of this compound
| Experimental Model | Parameter | Value (ED50) | Reference |
| Castrated male mice (acute test) | Prevention of testosterone propionate-induced renal ornithine decarboxylase | 0.6 mg/kg (oral) | [1] |
| Castrated male rats (chronic test) | Prevention of testosterone propionate-induced prostate weight increase | 1 mg/kg (oral) | [1] |
| Intact male rats | Inhibition of endogenous androgens on seminal vesicle weight | ~1 mg/kg | [1] |
| Intact male rats | Inhibition of endogenous androgens on prostate weight | ~3 mg/kg | [1] |
Table 2: Pharmacokinetics and Metabolism of this compound in Rats
| Parameter | Value | Reference |
| Elimination Half-Life | ~1 hour | [2] |
| Primary Metabolite | Cyanonilutamide (RU 56279) | [2] |
| Conversion to RU 56279 | 77% | [2] |
Mechanism of Action
This compound exerts its antiandrogenic effects through competitive inhibition of the androgen receptor. As a silent antagonist, it binds to the AR but does not induce the conformational changes necessary for receptor activation and subsequent downstream signaling. This effectively blocks the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), thereby preventing the transcription of androgen-responsive genes.
Signaling Pathway
The primary signaling pathway affected by this compound is the androgen receptor signaling cascade. In the absence of an antagonist, androgen binding to the AR in the cytoplasm leads to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Within the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes responsible for androgenic effects.
This compound disrupts this pathway by competitively binding to the ligand-binding domain of the AR. This binding prevents the recruitment of coactivators, and although the receptor may still translocate to the nucleus, it is unable to efficiently initiate gene transcription.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are based on standard methodologies for assessing antiandrogenic compounds.
Androgen Receptor Binding Assay (Competitive Radioligand Binding)
This assay is designed to determine the affinity of this compound for the androgen receptor.
Methodology:
-
Receptor Source: Cytosol prepared from the ventral prostates of male rats is commonly used as a source of androgen receptors.
-
Radioligand: A synthetic androgen with high affinity for the AR, such as [³H]-R1881 (Metribolone), is used as the radiolabeled ligand.
-
Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient period (e.g., 16-20 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Methods such as hydroxyapatite adsorption or dextran-coated charcoal are used to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is often calculated relative to a standard androgen like testosterone or DHT.
In Vivo Antiandrogenic Activity Assessment
These assays evaluate the ability of this compound to antagonize the effects of androgens in living animals.
Hershberger Assay (Rat Model):
-
Animal Model: Immature, castrated male rats are used.
-
Treatment: The animals are treated with a potent androgen, such as testosterone propionate, to stimulate the growth of androgen-dependent tissues. Concurrently, different doses of this compound are administered orally.
-
Endpoint: After a set period of treatment (e.g., 7-10 days), the animals are euthanized, and the weights of androgen-sensitive tissues (ventral prostate, seminal vesicles, levator ani muscle) are measured.
-
Data Analysis: The dose of this compound that causes a 50% reduction in the androgen-stimulated tissue growth (ED50) is determined.
Mouse Renal Ornithine Decarboxylase (ODC) Activity Assay:
-
Animal Model: Castrated male mice are used.
-
Treatment: A single injection of testosterone propionate is administered to induce the activity of ornithine decarboxylase, an enzyme involved in cell growth, in the kidneys. Various doses of this compound are given orally prior to the testosterone propionate injection.
-
Endpoint: A few hours after androgen administration, the kidneys are harvested, and the activity of ornithine decarboxylase is measured.
-
Data Analysis: The ED50, the dose of this compound that inhibits the testosterone-induced ODC activity by 50%, is calculated.
Pharmacokinetic Studies in Rats
These studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Administration: A single dose of this compound is administered, often intravenously or orally.
-
Sample Collection: Blood samples are collected at various time points after administration.
-
Analysis: Plasma concentrations of this compound and its metabolites (e.g., RU 56279) are determined using a sensitive analytical method such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).
-
Data Analysis: Pharmacokinetic parameters, including elimination half-life, area under the curve (AUC), and clearance, are calculated. The percentage of conversion to metabolites is also determined.
Conclusion
This compound is a highly potent nonsteroidal antiandrogen that acts as a silent antagonist of the androgen receptor. Its mechanism of action is well-defined, involving competitive binding to the AR and subsequent inhibition of androgen-mediated gene transcription. A critical feature of its pharmacology is its biotransformation into the active metabolite, cyanonilutamide (RU 56279), which is largely responsible for its systemic antiandrogenic effects. The quantitative data from in vivo studies confirm its high potency, surpassing that of earlier nonsteroidal antiandrogens. These characteristics make this compound and its analogs important subjects of study in the development of therapies for androgen-dependent conditions.
References
RU 56187: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 56187 is a non-steroidal antiandrogen (NSAA) that acts as a silent antagonist of the androgen receptor (AR).[1] Unlike steroidal antiandrogens, this compound does not possess any agonistic activity and demonstrates a high specificity for the AR with negligible affinity for other steroid hormone receptors.[1] This high selectivity minimizes the potential for off-target effects, a desirable characteristic in therapeutic drug development. This compound has been identified as a prodrug, which is converted in vivo to its active metabolite, cyanonilutamide (also known as RU 56279).[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound, with the IUPAC name 2-(Trifluoromethyl)-4-(3,4,4-trimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile, is a complex organic molecule.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(Trifluoromethyl)-4-(3,4,4-trimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile | [1] |
| Chemical Formula | C14H12F3N3OS | [1] |
| Molar Mass | 327.33 g/mol | [1] |
| Type | Non-steroidal antiandrogen | [1] |
| Nature | Silent antagonist of the androgen receptor | [1] |
| Prodrug Status | Prodrug of Cyanonilutamide (RU 56279) | [1] |
Biological Activity and Pharmacokinetics
This compound exhibits potent antiandrogenic activity. In animal studies, it has been shown to be 3- to 10-fold more potent than other non-steroidal antiandrogens such as bicalutamide and nilutamide.[1] The biological activity and pharmacokinetic profile of this compound are detailed in the following tables.
In Vitro Activity
| Parameter | Value | Species/System | Reference |
| Relative Binding Affinity (vs. Testosterone) | 92% | Not Specified | [1] |
In Vivo Activity & Pharmacokinetics
| Parameter | Value | Species | Reference |
| Potency vs. Bicalutamide/Nilutamide | 3- to 10-fold greater | Animals | [1] |
| Elimination Half-Life | ~1 hour | Rat | [2] |
| Conversion to Cyanonilutamide (RU 56279) | 77% | Rat | [2] |
Mechanism of Action: Androgen Receptor Signaling Pathway
This compound functions by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor. This antagonistic action prevents the conformational changes in the AR that are necessary for its subsequent translocation to the nucleus and the transcription of androgen-responsive genes. The diagram below illustrates the androgen receptor signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Competitive Binding Assay (Illustrative Workflow)
This assay would be performed to determine the binding affinity of this compound to the androgen receptor.
In Vivo Antiandrogenic Activity Assessment (Illustrative Workflow)
This type of study would be conducted to evaluate the efficacy of this compound in a living organism. A common model is the castrated male rat.
Conclusion
This compound is a potent and selective non-steroidal antiandrogen with a clear mechanism of action. Its properties as a silent antagonist and a prodrug for the active metabolite cyanonilutamide make it a molecule of significant interest for researchers in the field of androgen-related disorders. While specific quantitative binding data and detailed experimental protocols are not widely published, the available information provides a strong foundation for further investigation and development. The experimental workflows provided in this guide offer a logical framework for the types of studies necessary to further elucidate the pharmacological profile of this compound.
References
The Discovery and Developmental History of RU 56187: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU 56187 is a potent, nonsteroidal antiandrogen (NSAA) belonging to the N-substituted aryl thiohydantoin class of compounds. Developed by the French pharmaceutical company Roussel Uclaf, it emerged from research programs aimed at discovering high-affinity ligands for the androgen receptor (AR) for potential therapeutic use in androgen-dependent conditions. Though it never reached the market, this compound demonstrated significant antiandrogenic properties in preclinical studies, primarily characterized by its high binding affinity for the androgen receptor and its role as a prodrug to the active metabolite, cyanonilutamide (RU 56279). This document provides a comprehensive technical guide on the discovery, history, and developmental studies of this compound.
Introduction: The Quest for Potent Antiandrogens
The development of nonsteroidal antiandrogens was driven by the need for therapeutic agents that could effectively block the action of androgens, such as testosterone and dihydrotestosterone (DHT), which are implicated in various pathologies, including prostate cancer, acne, and hirsutism. Roussel Uclaf, a company with a significant history in steroid chemistry and endocrinology, was at the forefront of this research.[1] Their work led to the synthesis of a series of N-substituted aryl hydantoins and thiohydantoins, which included this compound.[2]
Discovery and Synthesis
This compound, chemically known as 2-(Trifluoromethyl)-4-(3,4,4-trimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile, was synthesized as part of a structure-activity relationship (SAR) study on thiohydantoin derivatives.[3][4] The general synthetic approach for this class of compounds involves a multi-step process.
Proposed Synthesis of this compound:
A plausible synthetic route for this compound, based on established methods for analogous thiohydantoins, is as follows:
-
Formation of a cyanoamine: This would likely involve a Strecker-type reaction between a substituted aniline, a ketone, and a cyanide source to generate a key intermediate.
-
Reaction with an isothiocyanate: The cyanoamine intermediate would then be reacted with an appropriate isothiocyanate.
-
Cyclization and hydrolysis: The resulting product would undergo cyclization followed by hydrolysis to yield the final thiohydantoin structure of this compound.
Pharmacological Profile
Binding Affinity for the Androgen Receptor
This compound is characterized by its exceptionally high binding affinity for the androgen receptor. Studies have shown that it possesses a relative binding affinity (RBA) up to three times that of testosterone for the rat androgen receptor.[2] Notably, it exhibits negligible affinity for other steroid hormone receptors, highlighting its specificity.[5]
| Compound | Relative Binding Affinity (RBA) vs. Testosterone | Reference |
| This compound | Up to 300% | [2] |
| Testosterone | 100% | [2] |
In Vivo Antiandrogenic Activity
In animal models, this compound demonstrated potent antiandrogenic effects. It is reported to be 3- to 10-fold more potent than bicalutamide and nilutamide.[5] Its efficacy was assessed through its ability to inhibit the growth of androgen-dependent tissues, such as the prostate and seminal vesicles.
| Parameter | Value | Species | Reference |
| ED50 (prostate weight inhibition) | ~3 mg/kg | Rat | [2] |
| ED50 (seminal vesicle weight inhibition) | ~1 mg/kg | Rat | [2] |
Pharmacokinetics and Metabolism
Pharmacokinetic studies in rats revealed that this compound has a rapid elimination half-life of approximately one hour. A crucial aspect of its metabolism is its conversion to the N-desalkyl derivative, cyanonilutamide (RU 56279). This metabolite has a much slower elimination rate and is itself a potent antiandrogen. It is estimated that 77% of this compound is transformed into RU 56279 in vivo, and the systemic antiandrogenic activity of this compound is largely attributed to this active metabolite.
| Parameter | Value | Species | Reference |
| Elimination Half-life of this compound | ~1 hour | Rat | |
| Conversion to RU 56279 | 77% | Rat |
Mechanism of Action
As a silent antagonist of the androgen receptor, this compound competitively inhibits the binding of androgens to the AR. This prevents the conformational changes in the receptor that are necessary for its translocation to the nucleus, binding to androgen response elements (AREs) on DNA, and subsequent transcription of androgen-dependent genes.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay is designed to determine the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Rat prostate cytosol (source of androgen receptors)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compound (this compound)
-
Washing buffer (e.g., Tris-HCl with EDTA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
Incubate a fixed concentration of rat prostate cytosol with a fixed concentration of [³H]-R1881 and varying concentrations of this compound.
-
After incubation, separate the bound from unbound radioligand (e.g., by dextran-coated charcoal).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]-R1881 (IC50).
-
The Ki (inhibition constant) can then be calculated from the IC50 value.
Hershberger Assay for Antiandrogenic Activity
The Hershberger assay is an in vivo method to assess the androgenic or antiandrogenic properties of a substance by measuring the weight of androgen-dependent tissues in castrated male rats.[6][7][8][9][10]
Animals:
-
Immature, castrated male rats
Procedure:
-
Administer a daily dose of testosterone propionate (TP) to maintain the weight of androgen-dependent tissues.
-
Concurrently, administer varying doses of this compound orally for a set period (e.g., 10 days).
-
A control group receives TP only.
-
At the end of the treatment period, euthanize the animals and dissect the androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani muscle, etc.).
-
Weigh the dissected tissues.
-
A statistically significant decrease in the weight of these tissues in the this compound-treated groups compared to the control group indicates antiandrogenic activity.
Conclusion
This compound represents a significant milestone in the development of nonsteroidal antiandrogens. Its high affinity for the androgen receptor and potent in vivo activity, largely mediated by its active metabolite, underscored the potential of the N-substituted aryl thiohydantoin scaffold. Although this compound itself was not advanced to clinical use, the research and understanding gained from its development paved the way for subsequent generations of AR antagonists, contributing to the broader landscape of therapies for androgen-related disorders.
References
- 1. History of Roussel Uclaf – FundingUniverse [fundinguniverse.com]
- 2. Non-steroidal antiandrogens: synthesis and biological profile of high-affinity ligands for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RU-56187 - Wikipedia [en.wikipedia.org]
- 6. epa.gov [epa.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. pharmatest.com [pharmatest.com]
- 9. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
An In-depth Technical Guide to the Androgen Receptor Binding Affinity of RU 56187
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the nonsteroidal antiandrogen, RU 56187, to the androgen receptor (AR). It is designed to furnish researchers, scientists, and drug development professionals with the core data, experimental context, and mechanistic understanding necessary for advanced research and development.
Executive Summary
This compound is a potent and specific nonsteroidal antiandrogen. It exhibits a high binding affinity for the androgen receptor, comparable to that of endogenous androgens, and functions as a silent antagonist. This document details the quantitative binding affinity of this compound, provides standardized experimental protocols for its assessment, and illustrates its mechanism of action within the androgen receptor signaling pathway.
Data Presentation: Quantitative Binding Affinity
The binding affinity of this compound for the androgen receptor has been characterized primarily through competitive binding assays, which measure its ability to displace a radiolabeled ligand. The data is presented as a relative binding affinity (RBA), comparing its potency to that of the natural androgen, testosterone.
| Compound | Receptor | Relative Binding Affinity (RBA) (%) | Notes |
| This compound | Androgen Receptor | 92% (relative to Testosterone)[1][2] | Exhibits high affinity for the androgen receptor. |
| Testosterone | Androgen Receptor | 100% (Reference) | Endogenous androgen. |
| Dihydrotestosterone (DHT) | Androgen Receptor | ~150-200% (relative to Testosterone) | More potent endogenous androgen. |
| Bicalutamide | Androgen Receptor | Lower than this compound | A commonly used antiandrogen for comparison. RU-56187 is 3- to 10-fold more potent as an antiandrogen than bicalutamide in animals.[1] |
| Nilutamide | Androgen Receptor | Lower than this compound | Another clinically used antiandrogen. RU-56187 is 3- to 10-fold more potent as an antiandrogen than nilutamide in animals.[1] |
Note: this compound is considered a silent antagonist, meaning it binds to the androgen receptor without activating it.[1] It has negligible affinity for other steroid hormone receptors, highlighting its specificity.[1] Furthermore, this compound and RU 58841 are reported to be prodrugs of cyanonilutamide (RU 56279).[1][3][4][5][6][7]
Experimental Protocols: Androgen Receptor Competitive Binding Assay
The determination of this compound's binding affinity is achieved through a competitive radioligand binding assay. The following is a standardized protocol adapted from established methodologies.
Principle
This assay measures the ability of a test compound (unlabeled ligand, e.g., this compound) to compete with a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT) for binding to the androgen receptor in a prepared tissue cytosol or with purified receptor protein. The displacement of the radioligand is proportional to the binding affinity of the test compound.
Materials
-
Receptor Source: Rat ventral prostate cytosol or purified recombinant human androgen receptor.
-
Radioligand: [³H]-R1881 (methyltrienolone) or [³H]-Dihydrotestosterone (DHT).
-
Test Compound: this compound.
-
Buffers: Tris-EDTA-DTT (TED) buffer, wash buffers.
-
Separation Medium: Hydroxylapatite (HAP) slurry or filtration apparatus with glass fiber filters.
-
Scintillation Cocktail.
-
Instrumentation: Scintillation counter, centrifuges, pipettes.
Procedure
-
Receptor Preparation: Prepare cytosol from the ventral prostates of castrated rats or use a commercially available purified androgen receptor.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, add a constant amount of the receptor preparation.
-
Competition: Add increasing concentrations of unlabeled this compound. For control wells, add buffer (for total binding) or a high concentration of unlabeled androgen (for non-specific binding).
-
Radioligand Addition: Add a fixed, subsaturating concentration of the radiolabeled ligand to all wells.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite (HAP) Assay: Add HAP slurry to each tube, incubate briefly, and then centrifuge to pellet the HAP with the bound receptor-ligand complex. Wash the pellet to remove unbound ligand.
-
Filtration Assay: Rapidly filter the incubation mixture through glass fiber filters. The receptor-bound radioligand is retained on the filter, while the free radioligand passes through. Wash the filters.
-
-
Quantification: Add scintillation cocktail to the HAP pellets or the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Mandatory Visualization
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive androgen receptor binding assay.
Signaling Pathway: Androgen Receptor Antagonism by this compound
Caption: Antagonistic action of this compound on the androgen receptor signaling pathway.
References
- 1. RU-56187 - Wikipedia [en.wikipedia.org]
- 2. RU-56187 - Wikiwand [wikiwand.com]
- 3. mdpi.com [mdpi.com]
- 4. Cyanonilutamide - Wikipedia [en.wikipedia.org]
- 5. About: Cyanonilutamide [dbpedia.org]
- 6. Preliminary pharmacokinetics and metabolism of novel non-steroidal antiandrogens in the rat: relation of their systemic activity to the formation of a common metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RU-58841 - Wikipedia [en.wikipedia.org]
In Vitro Pharmacological Profile of RU-56187: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU-56187 is a non-steroidal antiandrogen (NSAA) characterized by its high affinity and specificity for the androgen receptor (AR). As a silent antagonist, it effectively blocks the action of androgens without eliciting an agonistic response. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of RU-56187, detailing its binding affinity, receptor specificity, and functional activity. The information presented herein is intended to support further research and development of this and related compounds.
Quantitative Pharmacological Data
The in vitro activity of RU-56187 has been primarily characterized through competitive radioligand binding assays. These assays are fundamental in determining the affinity of a compound for its target receptor and its selectivity over other receptors.
Table 1: Androgen Receptor Binding Affinity of RU-56187
| Parameter | Value | Reference Ligand | Receptor Source |
| Relative Binding Affinity (RBA) | 92% | Testosterone | Rat Prostate Cytosol |
Table 2: Steroid Receptor Specificity of RU-56187
| Receptor | Relative Binding Affinity (RBA) | Reference Ligand |
| Estrogen Receptor α (ERα) | < 0.1% | Estradiol |
| Estrogen Receptor β (ERβ) | < 0.1% | Estradiol |
| Progesterone Receptor (PR) | < 0.1% | Progesterone |
| Glucocorticoid Receptor (GR) | < 0.1% | Dexamethasone |
| Mineralocorticoid Receptor (MR) | < 0.1% | Aldosterone |
Experimental Protocols
The following protocols provide a detailed methodology for key in vitro experiments used to characterize the pharmacological profile of RU-56187.
Androgen Receptor Competitive Binding Assay
This assay determines the relative binding affinity (RBA) of RU-56187 for the androgen receptor.
a) Materials:
-
Receptor Source: Cytosolic fraction from rat prostates.
-
Radioligand: [³H]-Testosterone or another high-affinity synthetic androgen like [³H]-mibolerone.
-
Competitor: RU-56187 and unlabeled testosterone (for standard curve).
-
Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.
-
Scintillation Cocktail and Counter.
b) Procedure:
-
Prepare the rat prostate cytosol containing the androgen receptor.
-
In a series of tubes, add a fixed concentration of [³H]-Testosterone.
-
Add increasing concentrations of RU-56187 to the experimental tubes. For the standard curve, use increasing concentrations of unlabeled testosterone.
-
Initiate the binding reaction by adding the receptor preparation to all tubes.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal or hydroxylapatite precipitation.
-
Quantify the radioactivity in the bound fraction using a liquid scintillation counter.
-
Calculate the concentration of RU-56187 that inhibits 50% of the specific binding of the radioligand (IC50).
-
Determine the Relative Binding Affinity (RBA) by comparing the IC50 of RU-56187 to the IC50 of the reference compound (testosterone).
Steroid Receptor Specificity Assays
To assess the selectivity of RU-56187, competitive binding assays are performed for other steroid hormone receptors (ERα, ERβ, PR, GR, MR) following a similar protocol as the AR binding assay, but with the respective receptor sources and radioligands.
Androgen Receptor Transactivation Assay
This functional assay evaluates the ability of RU-56187 to act as an antagonist by measuring its effect on androgen-induced gene expression.
a) Materials:
-
Cell Line: A mammalian cell line (e.g., PC-3 or LNCaP prostate cancer cells) co-transfected with an androgen receptor expression vector and a reporter gene construct. The reporter construct contains an androgen-responsive element (ARE) driving the expression of a quantifiable protein (e.g., luciferase or β-galactosidase).
-
Androgen Agonist: Dihydrotestosterone (DHT) or a synthetic androgen.
-
Test Compound: RU-56187.
-
Cell Culture Medium and Reagents.
-
Lysis Buffer and Substrate for the Reporter Enzyme.
-
Luminometer or Spectrophotometer.
b) Procedure:
-
Seed the transfected cells in multi-well plates and allow them to attach.
-
Treat the cells with a fixed concentration of the androgen agonist (e.g., DHT) to induce reporter gene expression.
-
In parallel, co-treat cells with the androgen agonist and increasing concentrations of RU-56187.
-
Include control wells with vehicle only and agonist only.
-
Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene expression.
-
Lyse the cells and measure the activity of the reporter enzyme.
-
Calculate the percentage of inhibition of the androgen-induced reporter activity by RU-56187.
-
Determine the IC50 value, which represents the concentration of RU-56187 that causes 50% inhibition of the maximal androgen-induced response.
Visualizations
Signaling Pathway of Androgen Receptor Antagonism
Caption: Mechanism of RU-56187 as an androgen receptor antagonist.
Workflow for Competitive Binding Assay
Caption: Experimental workflow for the androgen receptor competitive binding assay.
Logical Relationship in Functional Antagonism Assay
Caption: Logical flow of the androgen receptor transactivation assay.
In Vivo Dynamics of RU 56187: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 56187 is a potent, nonsteroidal antiandrogen that has been the subject of preclinical research for its potential therapeutic applications in androgen-dependent conditions. As a silent antagonist of the androgen receptor (AR), it demonstrates a high binding affinity, approximately 92% of that of testosterone, with negligible interaction with other steroid hormone receptors. In animal models, this compound has shown to be 3- to 10-fold more potent than other antiandrogens like bicalutamide and nilutamide. A critical aspect of its pharmacology is its role as a prodrug, rapidly metabolizing into its active form, RU 56279 (cyanonilutamide), which exhibits significant antiandrogenic activity. This technical guide provides a comprehensive overview of in vivo studies utilizing this compound in animal models, focusing on experimental protocols, quantitative data, and the underlying molecular pathways.
I. Pharmacokinetics and Metabolism
In vivo studies in rats have elucidated the pharmacokinetic profile of this compound. Following intravenous administration, this compound is rapidly eliminated from the plasma, with a half-life of approximately one hour. Despite its short half-life, its biological effect is sustained due to its substantial conversion to the active metabolite, RU 56279.
Experimental Protocol: Pharmacokinetic Analysis in Rats
This protocol is based on the methodology described by Cousty-Berlin et al. (1994).
1. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley).
-
Sex: Male.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Drug Administration:
-
Compound: this compound.
-
Dose: 10 mg/kg body weight.
-
Route of Administration: Intravenous (IV) injection.
3. Sample Collection:
-
Blood samples are collected at various time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Plasma is separated by centrifugation.
4. Analytical Method:
-
Concentrations of this compound and its metabolite RU 56279 in plasma are determined using a validated high-performance liquid chromatography (HPLC) method.
5. Data Analysis:
-
Pharmacokinetic parameters such as elimination half-life (t½), area under the plasma concentration-time curve (AUC), and clearance are calculated using appropriate software.
-
The percentage of transformation of this compound to RU 56279 is estimated by comparing the AUC of the metabolite after this compound administration to the AUC of RU 56279 administered directly.
Quantitative Data: Pharmacokinetic Parameters in Rats
| Parameter | This compound | RU 56279 (Metabolite) |
| Dose (IV) | 10 mg/kg | N/A |
| Elimination Half-life (t½) | ~ 1 hour | Significantly slower than this compound |
| Metabolic Conversion | 77% conversion to RU 56279 | N/A |
| Data sourced from Cousty-Berlin et al. (1994). |
II. In Vivo Antiandrogenic Activity
The antiandrogenic properties of this compound have been evaluated in vivo using various animal models. The primary mechanism of action is the competitive inhibition of the androgen receptor, thereby preventing the binding of androgens like testosterone and dihydrotestosterone (DHT) and subsequent downstream signaling.
Experimental Protocol: Hershberger Bioassay in Rats
The Hershberger bioassay is a standardized in vivo screening test to assess the androgenic and antiandrogenic properties of chemical substances by measuring the weight of androgen-dependent tissues in castrated male rats.
1. Animal Model:
-
Species: Peripubertal male rats.
-
Procedure: Animals are castrated to remove the endogenous source of androgens.
2. Acclimation and Dosing:
-
Animals are allowed to recover from surgery and for the androgen-dependent tissues to regress.
-
A reference androgen, such as testosterone propionate (TP), is administered to stimulate the growth of androgen-dependent tissues.
-
The test compound (this compound) is co-administered with TP over a period of 10 consecutive days.
-
A control group receives only TP and the vehicle.
3. Tissue Collection and Analysis:
-
Approximately 24 hours after the final dose, the animals are euthanized.
-
The following androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate
-
Seminal vesicles (plus coagulating glands)
-
Levator ani-bulbocavernosus muscle
-
Glans penis
-
Cowper's glands
-
-
A statistically significant decrease in the weight of these tissues in the group receiving this compound and TP, compared to the group receiving only TP, indicates antiandrogenic activity.
Experimental Protocol: Topical Antiandrogenic Activity in Hamsters
This protocol is based on the methodology described by Matias and Gaillard (1995) for assessing the local antiandrogenic effects on sebaceous glands.
1. Animal Model:
-
Species: Sexually mature male Syrian hamsters.
-
Target Tissue: The sebaceous glands located on the ventral side of the ear pinna are androgen-dependent.
2. Drug Administration:
-
Compound: this compound dissolved in a suitable vehicle (e.g., ethanol).
-
Application: Applied topically to the ventral surface of one ear daily for a specified period (e.g., 4 weeks). The contralateral ear serves as an untreated control.
3. Assessment of Efficacy:
-
At the end of the treatment period, animals are euthanized.
-
Skin biopsies are taken from both the treated and untreated ears.
-
The size of the sebaceous glands is measured using morphometric analysis of histological sections.
-
A reduction in the size of the sebaceous glands on the treated ear compared to the untreated ear indicates local antiandrogenic activity.
Quantitative Data: Topical Antiandrogenic Activity in Hamsters
| Compound | Dose | Duration | Sebaceous Gland Size Reduction |
| This compound | Not specified | 4 weeks | Less effective than RU 58841 |
| RU 58841 | 10 µ g/day | 4 weeks | Maximal reduction of 60% |
| Data based on comparative efficacy described by Matias and Gaillard (1995), where RU 58841 was found to be more potent than this compound. |
III. Signaling Pathways and Experimental Workflows
The primary molecular mechanism of this compound, through its active metabolite RU 56279, is the blockade of the androgen receptor signaling pathway.
Androgen Receptor Signaling Pathway
Caption: Androgen receptor signaling and its inhibition by this compound's active metabolite.
Experimental Workflow: In Vivo Antiandrogenic Efficacy Assessment
RU 56187: A Technical Guide to a Potent Nonsteroidal Antiandrogen
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU 56187 is a nonsteroidal antiandrogen (NSAA) characterized by its high affinity and specificity for the androgen receptor (AR). Functioning as a silent antagonist, it has demonstrated significant potential in preclinical studies, exhibiting greater potency than established antiandrogens such as bicalutamide and nilutamide in animal models. A key feature of this compound is its role as a prodrug, undergoing metabolic conversion to the active compound, cyanonilutamide (RU 56279). This technical guide provides a comprehensive overview of this compound, consolidating available data on its mechanism of action, binding affinity, pharmacokinetic profile, and preclinical efficacy. Detailed experimental protocols for the evaluation of such compounds and visualizations of relevant biological pathways and experimental workflows are also presented to support further research and development in the field of selective androgen receptor modulation.
Introduction
Androgen receptor signaling plays a pivotal role in the development and progression of various androgen-dependent conditions, including prostate cancer and dermatological disorders like acne and androgenetic alopecia. The therapeutic targeting of the AR has thus been a cornerstone of drug development in these areas. Nonsteroidal antiandrogens offer a valuable alternative to steroidal agents, often with an improved side-effect profile. This compound emerged from research into novel N-substituted aryl hydantoins and thiohydantoins as a potent and selective AR antagonist. While it was never marketed, its pharmacological profile provides valuable insights into the structure-activity relationships of NSAAs and the potential of prodrug strategies in modulating androgenic processes.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2-(Trifluoromethyl)-4-(3,4,4-trimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile[1] |
| Chemical Formula | C₁₄H₁₂F₃N₃OS[1] |
| Molar Mass | 327.33 g/mol [1] |
| CAS Number | 143782-25-6[1] |
Mechanism of Action
This compound functions as a competitive antagonist of the androgen receptor. As a "silent antagonist," it binds to the AR with high affinity but does not induce the conformational changes necessary for the recruitment of coactivators and the initiation of downstream gene transcription. This effectively blocks the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), thereby inhibiting their biological effects.
Signaling Pathway of Androgen Receptor Antagonism by this compound
References
An In-Depth Technical Guide to the Laboratory Synthesis of RU 56187
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU 56187 is a potent non-steroidal antiandrogen (NSAA) that exhibits high affinity for the androgen receptor (AR). As a silent antagonist, it has been a valuable tool in endocrinology and cancer research for studying the effects of androgen blockade. This technical guide provides a comprehensive overview of the laboratory synthesis of this compound, including its physicochemical properties, a detailed synthesis pathway, experimental protocols, and relevant biological context. The information is intended to equip researchers with the necessary knowledge to produce and utilize this compound in a laboratory setting.
Physicochemical Properties of this compound
This compound, with the IUPAC name 2-(Trifluoromethyl)-4-(3,4,4-trimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile, is a complex organic molecule. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-(Trifluoromethyl)-4-(3,4,4-trimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₂F₃N₃OS | --INVALID-LINK-- |
| Molecular Weight | 327.33 g/mol | --INVALID-LINK-- |
| CAS Number | 143782-25-6 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | - |
| Solubility | Data not available | - |
| Melting Point | Data not available | - |
Synthesis Pathway of this compound
The synthesis of this compound, as described in the seminal paper by Teutsch et al. (1994), involves the construction of the N-substituted aryl thiohydantoin core. While the full detailed protocol from the original publication is not publicly available, a plausible synthetic route can be constructed based on general methods for thiohydantoin synthesis.
The key steps likely involve:
-
Formation of the isothiocyanate: The starting aniline, 4-amino-2-(trifluoromethyl)benzonitrile, is reacted with thiophosgene or a thiophosgene equivalent to form the corresponding isothiocyanate.
-
Reaction with an amino acid derivative: The isothiocyanate is then reacted with a derivative of α-aminoisobutyric acid, likely the methyl ester, to form a thiourea intermediate.
-
Cyclization to the thiohydantoin: The thiourea intermediate is cyclized under acidic or basic conditions to form the 5,5-dimethylthiohydantoin ring.
-
N-methylation: The final step involves the methylation of the nitrogen at position 3 of the thiohydantoin ring to yield this compound.
A generalized workflow for this synthesis is depicted below:
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound, based on standard organic chemistry techniques for the formation of thiohydantoins. Note: These are illustrative and may require optimization. The specific conditions from Teutsch et al. (1994) should be consulted for precise details.
Step 1: Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
Materials:
-
4-Amino-2-(trifluoromethyl)benzonitrile
-
Thiophosgene
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or a similar base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-amino-2-(trifluoromethyl)benzonitrile in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thiophosgene (caution: highly toxic) to the stirred solution, followed by the dropwise addition of TEA.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude isothiocyanate, which may be used in the next step without further purification or purified by column chromatography.
Step 2 & 3: Synthesis of the Thiohydantoin Core
Materials:
-
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
-
Methyl 2-amino-2-methylpropanoate hydrochloride
-
A suitable solvent (e.g., ethanol, methanol)
-
A base (e.g., sodium ethoxide, sodium methoxide)
-
Hydrochloric acid (for acidification)
Procedure:
-
Combine the isothiocyanate and methyl 2-amino-2-methylpropanoate hydrochloride in the chosen solvent.
-
Add the base to the mixture and heat to reflux. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with hydrochloric acid to precipitate the thiohydantoin.
-
Filter the solid, wash with water, and dry to obtain the crude thiohydantoin.
-
Recrystallize the product from a suitable solvent to achieve higher purity.
Step 4: N-Methylation to Yield this compound
Materials:
-
The synthesized thiohydantoin from the previous step
-
A suitable solvent (e.g., acetone, DMF)
-
A base (e.g., potassium carbonate)
-
Methyl iodide
Procedure:
-
Suspend the thiohydantoin and potassium carbonate in the chosen solvent.
-
Add methyl iodide and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, filter off the inorganic salts and remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain pure this compound.
Biological Activity and Signaling Pathway
This compound functions as a competitive antagonist of the androgen receptor. It binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the downstream signaling cascade that leads to the transcription of androgen-responsive genes.
The androgen receptor signaling pathway is depicted below:
Experimental Workflow: Androgen Receptor Binding Assay
A common laboratory application of this compound is in competitive binding assays to determine the affinity of other compounds for the androgen receptor.
Quantitative Data
The biological activity of this compound has been quantified in various studies. Table 2 summarizes key data points.
| Parameter | Value | Species | Assay | Reference |
| Relative Binding Affinity (RBA) for AR | 92% (of Testosterone) | Rat | In vitro | [1] |
| ED₅₀ (Prostate weight reduction) | ~3 mg/kg | Rat | In vivo | [1] |
| ED₅₀ (Seminal vesicle weight reduction) | ~1 mg/kg | Rat | In vivo | [1] |
Conclusion
This compound remains a significant research tool for investigating the androgen receptor signaling pathway. This guide provides a foundational understanding of its synthesis and application in a laboratory setting. For precise and reproducible synthesis, it is imperative to consult the original primary literature, particularly the work of Teutsch and colleagues, to obtain the specific reaction conditions and purification methods. The provided protocols and diagrams serve as a valuable starting point for researchers entering this area of study.
References
The Metabolic Fate and Biological Activity of RU 56187: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nonsteroidal antiandrogen RU 56187 and its primary metabolite, RU 56279 (cyanonilutamide), within biological systems. This document delves into their pharmacokinetic profiles, metabolic transformation, and the underlying signaling pathways they modulate. Detailed experimental protocols are provided to facilitate further research and development in this area.
Quantitative Pharmacokinetic Data
The systemic exposure and disposition of this compound and its active metabolite, RU 56279, have been primarily characterized in preclinical rat models. The following tables summarize the key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of this compound and RU 56279 in Rats Following a 10 mg/kg Intravenous Dose
| Compound | Elimination Half-life (t½) | Percentage of Transformation to RU 56279 |
| This compound | ~ 1 hour[1] | 77%[1] |
| RU 56279 | Significantly slower than this compound[1] | N/A |
Metabolism of this compound
This compound functions as a prodrug, undergoing significant metabolism to form its primary and more slowly eliminated active metabolite, RU 56279 (cyanonilutamide).[1][2][3] This metabolic conversion is a critical determinant of the systemic antiandrogenic activity of this compound.[1] The N-desalkyl derivative, RU 56279, is a potent antiandrogen in its own right.[1] The degree of transformation from the parent compound to this metabolite is directly correlated with the observed systemic effects on androgen-dependent tissues such as the prostate and seminal vesicles.[1]
Experimental Protocols
Quantification of this compound and RU 56279 in Plasma by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of this compound and its metabolite RU 56279 in plasma samples, based on established methods for other non-steroidal anti-androgens.[4]
3.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3.1.2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient starting from a low percentage of mobile phase B, increasing to a high percentage to ensure elution of the analytes, followed by a re-equilibration step. The specific gradient profile should be optimized for baseline separation of this compound, RU 56279, and the internal standard.
-
Column Temperature: 40°C.
3.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, RU 56279, and the internal standard must be determined by direct infusion of the individual compounds.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal intensity for each analyte.
In Vivo Assessment of Antiandrogenic Activity in Rats
This protocol is based on the methodology described for evaluating the systemic antiandrogenic effects of this compound and its metabolites.[1]
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Treatment Groups:
-
Vehicle control (e.g., sesame oil).
-
This compound administered subcutaneously or intravenously at a defined dose (e.g., 10 mg/kg).
-
RU 56279 administered subcutaneously or intravenously at a defined dose.
-
-
Dosing Regimen: Administer the compounds daily for a specified period (e.g., 7 days).
-
Endpoint Measurement:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect the prostate and seminal vesicles.
-
Record the wet weight of each organ.
-
-
Data Analysis: Compare the organ weights of the treated groups to the vehicle control group. A statistically significant reduction in prostate and seminal vesicle weights indicates antiandrogenic activity.
In Vitro Metabolism using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of this compound using liver microsomes.[5][6][7][8]
-
Incubation Mixture:
-
Prepare an incubation mixture containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
This compound (e.g., 1 µM final concentration).
-
Liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
-
-
Initiation of Reaction: Pre-warm the incubation mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-generating system.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS.
-
Data Analysis:
-
Metabolic Stability: Determine the rate of disappearance of the parent compound (this compound) over time to calculate its in vitro half-life.
-
Metabolite Identification: Analyze the samples for the appearance of new peaks corresponding to potential metabolites. Characterize the structure of these metabolites using high-resolution mass spectrometry and comparison to synthetic standards if available.
-
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
This compound and its active metabolite, RU 56279, exert their effects by acting as antagonists to the androgen receptor (AR). The following diagram illustrates the canonical androgen receptor signaling pathway and the point of inhibition by these compounds.
References
- 1. Preliminary pharmacokinetics and metabolism of novel non-steroidal antiandrogens in the rat: relation of their systemic activity to the formation of a common metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanonilutamide - Wikipedia [en.wikipedia.org]
- 3. RU-56187 - Wikipedia [en.wikipedia.org]
- 4. Review of HPLC and LC-MS/MS assays for the determination of various nonsteroidal anti-androgens used in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preliminary Research Findings on RU 56187: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU 56187 is a non-steroidal antiandrogen (NSAA) that exhibits high affinity for the androgen receptor (AR). As a silent antagonist, it effectively blocks the binding of androgens to the receptor, thereby inhibiting androgen-mediated gene transcription and cellular responses. Preclinical studies have demonstrated its potential as a potent antiandrogenic agent. This document provides a comprehensive overview of the preliminary research findings on this compound, including its mechanism of action, pharmacokinetic profile, and in vivo activity. Detailed experimental protocols for key assays are also presented to facilitate further research and development.
Core Concepts
Chemical Structure and Properties
-
IUPAC Name: 2-(Trifluoromethyl)-4-(3,4,4-trimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile[1]
-
Molecular Formula: C₁₄H₁₂F₃N₃OS[1]
-
Molar Mass: 327.33 g·mol⁻¹[1]
Mechanism of Action
This compound functions as a competitive antagonist of the androgen receptor. By binding to the ligand-binding domain of the AR, it prevents the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT). This blockade inhibits the conformational changes in the receptor that are necessary for its activation, nuclear translocation, and subsequent regulation of androgen-responsive genes. This compound is described as a silent antagonist, indicating it does not possess any partial agonist activity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Androgen Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Testosterone | Notes |
| This compound | 92% | Exhibits high affinity for the androgen receptor with negligible binding to other steroid hormone receptors.[1] |
Table 2: Pharmacokinetic Parameters in Rats (Intravenous Administration at 10 mg/kg)
| Compound | Elimination Half-Life (t½) | % Transformation to RU 56279 (AUC-based) |
| This compound | ~1 hour | 77% |
| RU 58841 | ~1 hour | 1% |
Data from a study in rats, indicating rapid elimination and significant metabolism of this compound to its active metabolite, RU 56279.[2]
Table 3: In Vivo Antiandrogenic Potency
| Compound | Potency vs. Bicalutamide or Nilutamide | Animal Model |
| This compound | 3- to 10-fold more potent | Animal models |
[1]
Experimental Protocols
Synthesis of this compound
In Vitro Androgen Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound to the androgen receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled androgen to the AR (IC₅₀).
Materials:
-
Recombinant human androgen receptor (or rat prostate cytosol as a source of AR)
-
Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT)
-
Test compound (this compound)
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of the radiolabeled androgen at a concentration close to its Kd.
-
Prepare the androgen receptor solution.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the androgen receptor solution, and either the vehicle (for total binding), a high concentration of unlabeled androgen (for non-specific binding), or the test compound (this compound) at various concentrations.
-
Add the radiolabeled androgen to all wells.
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
-
Quantification:
-
Add scintillation fluid to the wells containing the bound radioligand.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
In Vivo Antiandrogenic Activity (Hershberger Assay)
This protocol is a standardized method for assessing the androgenic and antiandrogenic properties of a substance in castrated male rats.
Objective: To evaluate the ability of this compound to antagonize the effects of testosterone on the growth of androgen-dependent tissues.
Animals:
-
Immature, castrated male rats (e.g., Sprague-Dawley).
Procedure:
-
Animal Preparation:
-
Rats are castrated and allowed to recover for a period to ensure the regression of androgen-dependent tissues.
-
-
Dosing:
-
Animals are divided into groups:
-
Vehicle control (castrated)
-
Testosterone propionate (TP) control (castrated + TP)
-
Test substance groups (castrated + TP + this compound at various doses)
-
-
This compound is administered daily, typically by oral gavage or subcutaneous injection, for a period of 7-10 days.
-
TP is administered daily via subcutaneous injection to stimulate the growth of androgen-dependent tissues.
-
-
Necropsy and Tissue Collection:
-
On the day after the last dose, the animals are euthanized.
-
The following androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate
-
Seminal vesicles (with coagulating glands)
-
Levator ani-bulbocavernosus muscle
-
Glans penis
-
Cowper's glands
-
-
-
Data Analysis:
-
The weights of the androgen-dependent tissues from the this compound-treated groups are compared to the TP control group.
-
A statistically significant reduction in the weight of these tissues indicates antiandrogenic activity. The dose at which a 50% inhibition of the TP-induced growth is achieved (ED₅₀) can be calculated.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic activation of this compound to its active form, RU 56279.
Experimental Workflows
Caption: Workflow for the in vitro androgen receptor binding assay.
Logical Relationships
Caption: Relationship between this compound, its active metabolite, and activity.
References
Methodological & Application
Application Notes and Protocols for RU 56187 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 56187 is a potent non-steroidal antiandrogen (NSAA) that functions as a silent antagonist of the androgen receptor (AR).[1][2] Unlike steroidal antiandrogens, this compound does not exhibit agonistic activity, making it a valuable tool for in vitro studies of androgen receptor signaling and for the preclinical evaluation of antiandrogen therapies. It demonstrates a high binding affinity for the androgen receptor, reportedly 92% of that of testosterone, while showing negligible affinity for other steroid hormone receptors.[1][2] In animal studies, this compound has been shown to be 3- to 10-fold more potent as an antiandrogen than bicalutamide or nilutamide.[1][2]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, focusing on its application in prostate cancer research. The provided methodologies and data will guide researchers in designing and executing experiments to investigate the effects of this compound on cell proliferation, AR-mediated gene expression, and AR signaling pathways.
Data Presentation
Table 1: Androgen Receptor Binding Affinity of this compound
| Compound | Relative Binding Affinity (RBA) vs. Testosterone | Notes |
| This compound | 92% | Exhibits high specificity for the androgen receptor with negligible binding to other steroid receptors.[1][2] |
Table 2: Qualitative Effects of this compound on Gene Expression in Prostate Cancer Cell Lines
| Cell Line | Target Gene | Effect of this compound |
| LNCaP | c-myc mRNA | Down-regulation |
| R2 | c-myc mRNA | Down-regulation |
| MOP | c-myc mRNA | Down-regulation |
Signaling Pathways and Experimental Workflow
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway and the point of intervention for this compound.
Caption: Androgen Receptor (AR) Signaling Pathway and this compound Mechanism of Action.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical workflow for assessing the antiandrogenic properties of this compound in a cell culture setting.
Caption: General Experimental Workflow for this compound Evaluation in Cell Culture.
Experimental Protocols
Cell Culture and Androgen Deprivation
This protocol describes the general maintenance of androgen-sensitive prostate cancer cell lines, such as LNCaP, and the procedure for androgen deprivation prior to treatment with this compound.
Materials:
-
LNCaP cells (or other suitable prostate cancer cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped Fetal Bovine Serum (CSS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Maintenance: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Resuspend the cells in fresh growth medium and re-plate at the desired density.
-
Androgen Deprivation: For experiments, replace the standard growth medium with RPMI-1640 supplemented with 5-10% CSS. Culture the cells in this androgen-deprived medium for 48 hours before initiating treatment with this compound.
Cell Viability Assay (MTS Assay)
This protocol outlines the use of an MTS assay to determine the effect of this compound on the proliferation of prostate cancer cells.
Materials:
-
Androgen-deprived cells (from Protocol 1)
-
This compound
-
Dihydrotestosterone (DHT)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed androgen-deprived LNCaP cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of androgen-deprived medium. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in androgen-deprived medium. For antagonist studies, also prepare solutions containing a constant concentration of DHT (e.g., 0.1 nM) with varying concentrations of this compound.
-
Aspirate the medium from the wells and add 100 µL of the treatment solutions. Include appropriate vehicle controls (e.g., DMSO) and positive controls (DHT alone).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value of this compound.
Gene Expression Analysis (Quantitative PCR)
This protocol describes how to assess the effect of this compound on the expression of androgen-regulated genes like PSA and c-myc.
Materials:
-
Androgen-deprived cells in 6-well plates
-
This compound and DHT
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (PSA, c-myc) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat androgen-deprived LNCaP cells in 6-well plates with this compound (e.g., 10⁻⁷ M) in the presence or absence of DHT (e.g., 10⁻⁹ M) for 24-48 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to controls.
Androgen Receptor Competitive Binding Assay
This protocol provides a general framework for an in vitro assay to determine the binding affinity of this compound to the androgen receptor.
Materials:
-
Purified androgen receptor protein (or cell lysates containing AR)
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
This compound
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a multi-well plate, combine the purified AR protein or cell lysate with a fixed concentration of the radiolabeled androgen.
-
Competitive Binding: Add increasing concentrations of unlabeled this compound to the wells. Include a control with no competitor and a non-specific binding control with a large excess of unlabeled androgen.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand (e.g., using filtration or charcoal adsorption).
-
Quantification: Measure the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 or Ki value, which represents the concentration of this compound required to displace 50% of the radiolabeled androgen.
References
Application Notes and Protocols for RU 56187 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 56187 is a non-steroidal anti-androgen (NSAA) that functions as a silent antagonist of the androgen receptor (AR).[1][2] With a high affinity for the AR, it effectively blocks the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting their biological effects.[1] This makes this compound a valuable tool in research focused on androgen-dependent signaling pathways and disease models, particularly in areas such as prostate cancer and dermatological conditions.
These application notes provide a detailed protocol for the preparation of this compound stock solutions, ensuring accurate and reproducible experimental outcomes. The information herein is compiled from available chemical data and protocols for structurally similar compounds.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 327.33 g/mol | [1] |
| Chemical Formula | C₁₄H₁₂F₃N₃OS | [1] |
| Purity | ≥98% (typical) | |
| Appearance | Crystalline solid | |
| Storage (Solid) | -20°C | [3] |
| Solubility (inferred) | Soluble in Ethanol, DMSO, and DMF | [3] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol (EtOH)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for in vitro studies.
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.2733 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) = 327.33 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 327.33 g/mol = 0.0032733 g = 3.2733 mg
-
-
-
Dissolution: Add the weighed this compound powder to a sterile, amber-colored microcentrifuge tube. Add the appropriate volume of anhydrous DMSO (in this example, 1 mL) to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Storage:
-
For short-term storage (up to one week), the stock solution can be kept at 4°C.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored tubes and store at -20°C for up to three months. Avoid repeated freeze-thaw cycles.
-
Experimental Workflow for Stock Solution Preparation
Signaling Pathway
This compound acts as a competitive antagonist of the androgen receptor (AR). In the canonical androgen signaling pathway, the binding of androgens like testosterone or DHT to the AR in the cytoplasm induces a conformational change. This leads to the dissociation of heat shock proteins (HSPs), dimerization of the AR, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes involved in cell proliferation and survival. This compound, by binding to the AR, prevents these downstream events.
References
Application Notes and Protocols for In Vivo Studies with RU 56187
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of the in vivo use of RU 56187, a nonsteroidal antiandrogen. Due to the limited publicly available data on dose-ranging efficacy studies, this document focuses on the reported pharmacokinetic data and the established mechanism of action to guide researchers in designing their own in vivo experiments.
Introduction to this compound
This compound is a potent nonsteroidal antiandrogen that acts as a silent antagonist of the androgen receptor (AR). It exhibits a high affinity for the AR, approximately 92% of that of testosterone, with negligible affinity for other steroid hormone receptors[1]. Notably, in vivo, this compound functions as a prodrug, undergoing significant conversion to its active metabolite, RU 56279 (cyanonilutamide). This metabolite is responsible for the systemic antiandrogenic effects observed after administration of this compound. Animal studies have suggested that this compound is 3- to 10-fold more potent as an antiandrogen than bicalutamide or nilutamide[1].
Signaling Pathway of Androgen Receptor Antagonism
The primary mechanism of action for this compound and its active metabolite is the competitive inhibition of the androgen receptor. This prevents the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the transcription of androgen-dependent genes.
Quantitative Data on In Vivo Studies
The available literature provides limited quantitative data on the in vivo dosage of this compound. The most well-documented study focuses on its pharmacokinetic profile in rats following a single intravenous injection.
| Parameter | Value | Animal Model | Administration Route | Source |
| Pharmacokinetic Dose | 10 mg/kg | Sprague-Dawley Rat | Intravenous | |
| Elimination Half-life | ~1 hour | Sprague-Dawley Rat | Intravenous | |
| Conversion to RU 56279 | 77% | Sprague-Dawley Rat | Intravenous |
Experimental Protocols
Pharmacokinetic Profiling of this compound in Rats
This protocol is based on the methodology described in the study by Cousty-Berlin et al. (1994).
Objective: To determine the pharmacokinetic parameters of this compound and its metabolite RU 56279.
Materials:
-
This compound
-
Male Sprague-Dawley rats
-
Vehicle for injection (e.g., saline, PEG 400)
-
Intravenous injection equipment
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats to laboratory conditions for at least one week.
-
Drug Formulation: Prepare a solution of this compound in a suitable vehicle for intravenous administration.
-
Dosing: Administer a single intravenous dose of 10 mg/kg of this compound.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) via an appropriate method (e.g., tail vein, cannula).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound and its metabolite RU 56279 using a validated HPLC method.
-
Data Analysis: Calculate pharmacokinetic parameters such as elimination half-life, area under the curve (AUC), and clearance.
Assessment of Systemic Antiandrogenic Activity
This protocol is designed to evaluate the systemic antiandrogenic effects of this compound by measuring the weights of androgen-dependent organs.
Objective: To determine the effect of this compound on the weight of the prostate and seminal vesicles.
Materials:
-
This compound
-
Male Sprague-Dawley rats
-
Administration vehicle (for the chosen route, e.g., oral gavage, subcutaneous injection)
-
Surgical instruments for dissection
-
Analytical balance
Procedure:
-
Animal Groups: Divide animals into a control group (vehicle only) and one or more treatment groups receiving different doses of this compound.
-
Dosing: Administer this compound daily for a specified period (e.g., 7-14 days). The route of administration should be chosen based on the study's objectives.
-
Endpoint: At the end of the treatment period, euthanize the animals.
-
Tissue Collection: Carefully dissect the prostate and seminal vesicles.
-
Organ Weight Measurement: Remove any adhering tissue and weigh the organs.
-
Data Analysis: Compare the organ weights of the treatment groups to the control group to determine the extent of antiandrogenic activity.
Experimental Workflow Diagram
Considerations for Determining Optimal Dosage
Given the lack of extensive public data, researchers should consider the following when designing in vivo efficacy studies with this compound:
-
Prodrug Nature: The systemic efficacy of this compound is dependent on its conversion to the active metabolite RU 56279. Therefore, the chosen animal model should have the metabolic capacity for this conversion.
-
Route of Administration: The 10 mg/kg dose was administered intravenously. Oral administration may require a different dosage due to potential differences in absorption and first-pass metabolism.
-
Dose-Response Studies: To determine an optimal dose for a specific application (e.g., prostate cancer model), it is crucial to perform a dose-response study. A starting point could be a dose range informed by the 10 mg/kg pharmacokinetic study and the reported relative potency compared to other antiandrogens[1].
-
Toxicity: As with any investigational compound, it is essential to monitor for signs of toxicity and to establish a maximum tolerated dose (MTD).
-
Comparative Studies: Including a well-characterized antiandrogen like bicalutamide as a positive control can provide a valuable benchmark for the efficacy of this compound.
Disclaimer: This document is intended for informational purposes for research professionals. The information provided is based on limited available scientific literature. Researchers should conduct their own thorough literature review and pilot studies to determine the optimal dosage and protocol for their specific experimental needs. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
References
Application Notes and Protocols for RU 56187 in Prostate Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 56187 is a potent, nonsteroidal antiandrogen (NSAA) that functions as a silent antagonist of the androgen receptor (AR).[1][2] It exhibits a high binding affinity for the AR, reported to be 92% of that of testosterone, with negligible affinity for other steroid hormone receptors.[1][2] Preclinical studies in animal models have demonstrated that this compound is 3- to 10-fold more potent as an antiandrogen than first-generation NSAAs like bicalutamide and nilutamide.[1][2] An important characteristic of this compound is that it acts as a prodrug, being converted in vivo to its active metabolite, cyanonilutamide (RU 56279).[1][2][3]
These properties make this compound a valuable research tool for investigating the role of the androgen receptor signaling pathway in prostate cancer progression and for evaluating novel therapeutic strategies targeting this pathway. This document provides detailed application notes and experimental protocols for the use of this compound in prostate cancer research models.
Data Presentation
In Vivo Efficacy of this compound
The following table summarizes the in vivo antiandrogenic activity of this compound in rodent models. This data is crucial for designing preclinical efficacy studies.
| Animal Model | Parameter Measured | Testosterone Propionate (TP) Dose | This compound ED₅₀ | Reference |
| Castrated Male Mouse | Renal Ornithine Decarboxylase Activity (Acute Test) | 3 mg/kg | 0.6 mg/kg (oral) | [4] |
| Castrated Male Rat | Prostate Weight (Chronic Test) | 0.5 mg/kg | 1 mg/kg (oral) | [4] |
| Intact Male Rat | Seminal Vesicle Weight | Endogenous Androgens | ~1 mg/kg (oral) | [4] |
| Intact Male Rat | Prostate Weight | Endogenous Androgens | ~3 mg/kg (oral) | [4] |
Androgen Receptor Binding Affinity
| Parameter | Value | Reference |
| Relative Binding Affinity (vs. Testosterone) | 92% | [1][2] |
Signaling Pathways and Experimental Workflow
Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound as an androgen receptor antagonist.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical workflow for the preclinical evaluation of this compound in prostate cancer models.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the prostate cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of AR and PSA Expression
Objective: To assess the effect of this compound on the protein levels of the androgen receptor (AR) and its downstream target, prostate-specific antigen (PSA).
Materials:
-
Prostate cancer cell lines (e.g., LNCaP)
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-AR, anti-PSA, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., based on IC₅₀ from the viability assay) and/or a synthetic androgen like R1881 (e.g., 1 nM) for 24-48 hours. Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, PSA, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometric analysis of the protein bands and normalize to the loading control to quantify changes in AR and PSA expression.
-
Protocol 3: In Vivo Prostate Cancer Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in inhibiting the growth of prostate cancer xenografts in immunodeficient mice.
Materials:
-
Androgen-sensitive prostate cancer cells (e.g., LNCaP)
-
Male immunodeficient mice (e.g., nude or SCID)
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Equipment for blood collection (for serum PSA analysis)
Procedure:
-
Tumor Cell Implantation:
-
Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-2 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally by gavage at a predetermined dose (e.g., 1-10 mg/kg/day, based on the provided ED₅₀ data) to the treatment group.
-
Administer the vehicle control to the control group.
-
Treat the animals daily or according to the desired schedule for a specified period (e.g., 21-28 days).
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, collect blood via cardiac puncture for serum PSA analysis (optional).
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for AR and PSA).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the final tumor volumes and weights between the treatment and control groups using appropriate statistical tests.
-
Analyze serum PSA levels if measured.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always adhere to institutional guidelines and safety protocols when working with chemical compounds and animal models.
References
Application Notes and Protocols: RU 56187 in Androgenetic Alopecia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgenetic alopecia (AGA) is a common hair loss disorder driven by the binding of androgens, particularly dihydrotestosterone (DHT), to androgen receptors (AR) in scalp hair follicles. This interaction initiates a signaling cascade that leads to follicular miniaturization and a shortened anagen (growth) phase of the hair cycle. Nonsteroidal antiandrogens represent a promising therapeutic class for AGA by directly competing with androgens for AR binding at the target tissue.
This document provides detailed application notes and protocols for the study of RU 56187, a nonsteroidal antiandrogen, in the context of androgenetic alopecia research. While this compound itself was never marketed, it and the closely related, more extensively studied compound RU 58841, serve as important tools for investigating the topical treatment of AGA. These compounds act as direct, competitive antagonists of the androgen receptor.[1][2] This localized action is desirable as it aims to mitigate the systemic side effects associated with oral antiandrogens.
Mechanism of Action: Nonsteroidal Antiandrogens in the Hair Follicle
This compound and similar compounds function as silent antagonists of the androgen receptor.[1] In the context of the hair follicle, DHT, produced from testosterone by the enzyme 5α-reductase, diffuses into the dermal papilla cells. There, it binds to the androgen receptor, causing a conformational change that allows the receptor-ligand complex to translocate to the nucleus. Inside the nucleus, this complex binds to androgen response elements (AREs) on target genes, modulating their transcription. This modulation ultimately leads to the production of factors that shorten the anagen phase and cause the follicle to shrink.
Topically applied nonsteroidal antiandrogens like this compound penetrate the skin and compete with DHT for the ligand-binding domain of the androgen receptor within the dermal papilla cells. By occupying the receptor without activating it, they prevent the conformational changes necessary for nuclear translocation and subsequent gene transcription. This effectively blocks the androgenic signal and can prevent or reverse the process of follicular miniaturization.
References
RU 56187: A High-Affinity Nonsteroidal Antiandrogen for Research in Androgen Signaling
RU 56187 is a potent, nonsteroidal antiandrogen that serves as a valuable research tool for investigating androgen receptor (AR) signaling pathways, particularly in the context of prostate cancer and other androgen-dependent conditions. This synthetic compound exhibits a high binding affinity for the androgen receptor and acts as a silent antagonist, effectively blocking the actions of endogenous androgens. Notably, this compound is a prodrug that is converted in vivo to the active metabolite cyanonilutamide (RU 56279).
Biochemical and Pharmacological Profile
This compound distinguishes itself through its significant affinity for the androgen receptor, reportedly possessing 92% of the binding affinity of the natural ligand, testosterone.[1] This high affinity, coupled with its negligible interaction with other steroid hormone receptors, makes it a highly selective tool for studying AR-mediated processes. In preclinical animal models, this compound has demonstrated 3- to 10-fold greater potency as an antiandrogen compared to first-generation nonsteroidal antiandrogens like bicalutamide and nilutamide.[1]
Pharmacokinetic studies have revealed that this compound is rapidly metabolized to its active form, cyanonilutamide (RU 56279). While this compound has a short plasma half-life, its active metabolite is eliminated much more slowly, ensuring sustained antiandrogenic activity.
Data Presentation
Table 1: Comparative Androgen Receptor Binding Affinity
| Compound | Relative Binding Affinity (%) (Testosterone = 100%) |
| This compound | 92[1] |
| Bicalutamide | Data not available in provided search results |
| Nilutamide | Data not available in provided search results |
| Dihydrotestosterone (DHT) | Data not available in provided search results |
Table 2: In Vivo Antiandrogenic Potency
| Compound | Potency vs. Bicalutamide/Nilutamide (in animal models) |
| This compound | 3- to 10-fold more potent[1] |
Mechanism of Action
This compound functions as a competitive antagonist of the androgen receptor. By binding to the ligand-binding domain (LBD) of the AR, it prevents the binding of androgens such as testosterone and dihydrotestosterone (DHT). This blockade inhibits the conformational changes in the AR that are necessary for its activation, subsequent nuclear translocation, dimerization, and binding to androgen response elements (AREs) on target genes. The ultimate effect is the downregulation of androgen-dependent gene transcription, leading to the inhibition of cell proliferation and induction of apoptosis in androgen-sensitive tissues and tumors.
References
Application Notes and Protocols for RU 56187 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 56187 is a potent, nonsteroidal antiandrogen (NSAA) that acts as a silent antagonist of the androgen receptor (AR).[1] It exhibits high affinity for the AR, approximately 92% of that of testosterone, with negligible binding to other steroid hormone receptors.[1] In animal studies, this compound has demonstrated 3- to 10-fold greater potency as an antiandrogen compared to bicalutamide or nilutamide.[1] It is important to note that both this compound and a related compound, RU 58841, are considered prodrugs of cyanonilutamide (RU-56279) in vivo.[1]
These application notes provide a detailed, representative protocol for the administration of this compound in mouse models, particularly relevant for studies investigating androgen-dependent pathologies such as prostate cancer. While specific published protocols for this compound administration in mice are scarce, the following guidelines are based on its known chemical properties, pharmacokinetic data from other species, and standard practices for administering similar small molecules in preclinical research.
Mechanism of Action: Androgen Receptor Signaling Pathway
This compound exerts its effect by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor. This prevents the conformational changes in the AR that are necessary for its translocation to the nucleus, binding to androgen response elements (AREs) on DNA, and subsequent transcription of androgen-dependent genes. The diagram below illustrates this inhibitory action.
References
Application Notes and Protocols: RU 56187 in Combination with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 56187 is a potent non-steroidal antiandrogen (NSAA) that functions as a silent antagonist of the androgen receptor (AR).[1] It exhibits a high affinity for the AR, estimated to be 92% of that of testosterone.[1] Preclinical studies have demonstrated that this compound is three to ten times more potent as an antiandrogen than bicalutamide or nilutamide in animal models.[1] It is important to note that this compound is a prodrug that is converted in vivo to its active metabolite, cyanonilutamide (also known as RU 56279).[1] While this compound itself was never marketed, its high potency and mechanism of action make it a valuable tool for preclinical research, particularly in the context of combination therapies for androgen-dependent diseases such as prostate cancer.
These application notes provide a framework for designing and conducting preclinical studies to evaluate this compound in combination with other therapeutic agents. The protocols are based on established principles of combination therapy with NSAAs and the known characteristics of this compound and its active metabolite.
Rationale for Combination Therapy
The primary rationale for using this compound in combination therapy is to achieve a more comprehensive blockade of androgen receptor signaling, overcome resistance, and enhance therapeutic efficacy. In prostate cancer, for instance, combination therapy is the standard of care for metastatic disease.[2]
Key Combination Strategies:
-
Combined Androgen Blockade (CAB): This strategy involves combining an antiandrogen like this compound with a luteinizing hormone-releasing hormone (LHRH) agonist or antagonist. LHRH agonists suppress testicular androgen production, while this compound blocks the action of remaining androgens (e.g., from adrenal glands) at the AR. This approach leads to a more complete suppression of androgen signaling.
-
Synergistic Targeting of Cancer Pathways: Combining this compound with agents that target other critical cancer pathways (e.g., PI3K/Akt, MAPK) could lead to synergistic or additive anti-tumor effects.
-
Overcoming Resistance: In castration-resistant prostate cancer (CRPC), where tumors progress despite low androgen levels, combining this compound with other agents like chemotherapy or novel hormonal therapies could be a viable strategy.
-
Targeted Drug Delivery: The active metabolite of this compound, cyanonilutamide, can be used as a targeting moiety to deliver cytotoxic agents specifically to AR-expressing cells.
Data Presentation: Preclinical Efficacy of Non-Steroidal Antiandrogen Combination Therapy
While specific data for this compound in combination therapy is not available, the following table summarizes the general efficacy of combined androgen blockade with NSAAs in advanced prostate cancer, which provides a basis for expected outcomes with a potent agent like this compound.
| Outcome Measure | Combination Therapy (NSAAs + Castration) | Castration Alone | Odds Ratio (95% CI) | Reference |
| 5-Year Overall Survival | 30% | 25% | 1.29 (1.11 to 1.50) | [3] |
| 1-Year Progression-Free Survival | Improved | --- | 1.38 (1.15 to 1.67) | [3] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Synergistic Anti-Proliferative Effects
Objective: To determine if this compound in combination with another therapeutic agent (e.g., a PI3K inhibitor) exhibits synergistic, additive, or antagonistic effects on the proliferation of androgen-dependent cancer cells.
Materials:
-
Androgen-dependent prostate cancer cell line (e.g., LNCaP)
-
This compound (and/or cyanonilutamide)
-
Therapeutic agent of interest (Agent X)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
Dihydrotestosterone (DHT)
-
Cell proliferation assay kit (e.g., MTS or WST-1)
-
96-well plates
Methodology:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS. For experiments, switch to a medium containing 10% CS-FBS to reduce background androgen levels.
-
Cell Seeding: Seed LNCaP cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Drug Treatment:
-
Prepare a dilution series for this compound and Agent X.
-
Treat the cells with varying concentrations of this compound alone, Agent X alone, and in combination. Include a vehicle control and a positive control (DHT stimulation).
-
A checkerboard titration (e.g., 7x7 matrix) is recommended to assess synergy over a range of concentrations.
-
-
Incubation: Incubate the cells for 72-96 hours.
-
Proliferation Assay: Measure cell proliferation using an MTS or WST-1 assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: In Vivo Evaluation of a Tumor Growth Inhibition in a Xenograft Model
Objective: To assess the in vivo efficacy of this compound in combination with another therapeutic agent on the growth of androgen-dependent tumors in a mouse xenograft model.
Materials:
-
Male immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Androgen-dependent prostate cancer cell line (e.g., LNCaP)
-
Matrigel
-
This compound
-
Therapeutic agent of interest (Agent X)
-
Vehicle for drug administration
-
Calipers for tumor measurement
Methodology:
-
Animal Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
Tumor Cell Implantation:
-
Resuspend LNCaP cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1-2 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Agent X alone
-
Group 4: this compound + Agent X
-
-
-
Drug Administration:
-
Administer drugs according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). The dosing schedule will depend on the pharmacokinetics of the compounds.
-
-
Monitoring:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or at the end of the study period.
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.
-
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway and the Mechanism of Action of this compound.
References
Application Notes and Protocols for Measuring RU 56187 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 56187 is a non-steroidal antiandrogen (NSAA) that acts as a potent and selective antagonist of the androgen receptor (AR).[1] As a silent antagonist, it effectively blocks the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR, thereby inhibiting the downstream signaling pathways responsible for androgen-dependent gene expression and cell proliferation.[1] In preclinical animal models, this compound has demonstrated greater potency than other first-generation NSAAs such as bicalutamide and nilutamide.[1] These application notes provide detailed protocols for key in vitro assays to quantify the efficacy of this compound and other NSAAs.
Mechanism of Action: Androgen Receptor Signaling Pathway
Androgens play a crucial role in the development and progression of prostate cancer. The androgen receptor, a ligand-activated transcription factor, is the primary mediator of androgen action. In the absence of androgens, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon ligand binding, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of transcription. This process results in the expression of genes that promote cell growth, proliferation, and survival, such as prostate-specific antigen (PSA).
This compound, as an AR antagonist, competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens. This blockade inhibits the conformational changes required for AR activation, nuclear translocation, and subsequent gene transcription.
Data Presentation: In Vitro Efficacy of this compound and Representative NSAAs
While specific IC50 and Ki values for this compound from in vitro assays are not extensively published, its high relative binding affinity for the androgen receptor is well-documented.[1] For a comprehensive comparison, data for the widely studied NSAA, bicalutamide, is provided as a representative example.
| Compound | Assay | Parameter | Value | Cell Line |
| This compound | Androgen Receptor Binding | Relative Binding Affinity (vs. Testosterone) | 92% | - |
| Bicalutamide | Androgen Receptor Binding | IC50 | ~160 nM | LNCaP |
| Bicalutamide | Androgen Receptor Reporter Gene | IC50 | 0.35 µM | LNCaP/AR-luc |
| (R)-Bicalutamide | Cell Proliferation | IC50 | 0.85 µM | LNCaP |
Table 1: Summary of in vitro efficacy data for this compound and the representative non-steroidal antiandrogen, bicalutamide.
Experimental Protocols
Androgen Receptor (AR) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a cell lysate containing the androgen receptor from a suitable source, such as LNCaP cells.
-
Prepare a stock solution of a high-affinity radiolabeled androgen (e.g., [³H]-dihydrotestosterone) in an appropriate buffer.
-
Prepare serial dilutions of this compound and a reference antiandrogen (e.g., bicalutamide) in the assay buffer.
-
-
Assay Setup:
-
In a microplate, combine the AR-containing lysate, the radiolabeled androgen, and varying concentrations of the test compound or reference compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled androgen).
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxyapatite to each well to bind the AR-ligand complexes.
-
Centrifuge the plate to pellet the hydroxyapatite.
-
Carefully aspirate the supernatant containing the free radioligand.
-
-
Detection:
-
Wash the hydroxyapatite pellets with cold wash buffer.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[2]
-
Androgen Receptor (AR) Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to antagonize androgen-induced transactivation of the AR.
Workflow:
Protocol:
-
Cell Culture and Transfection:
-
Culture an appropriate cell line, such as the AR-negative PC-3 human prostate cancer cells.
-
Co-transfect the cells with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE) promoter.[3]
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with a fixed concentration of an androgen agonist (e.g., DHT) to induce luciferase expression.
-
Concurrently, treat the cells with serial dilutions of this compound or a reference antiandrogen.
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for gene expression.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of androgen-induced luciferase activity for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the maximal androgen-induced luciferase activity.
-
LNCaP Cell Proliferation (MTT) Assay
This assay assesses the effect of an antiandrogen on the proliferation of androgen-sensitive prostate cancer cells.
Workflow:
Protocol:
-
Cell Seeding:
-
Seed LNCaP cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound or a reference antiandrogen in a medium containing a low level of androgens.
-
-
Incubation:
-
Incubate the cells for 72-96 hours to allow for cell proliferation.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell proliferation for each concentration of the test compound relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.
-
Prostate-Specific Antigen (PSA) Secretion ELISA Assay
This assay measures the ability of an antiandrogen to inhibit the secretion of PSA, an androgen-regulated protein, from prostate cancer cells.
Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Culture LNCaP cells in a suitable culture vessel.
-
Treat the cells with a fixed concentration of an androgen (e.g., DHT) to stimulate PSA secretion.
-
Concurrently, treat the cells with serial dilutions of this compound or a reference antiandrogen.
-
-
Incubation and Supernatant Collection:
-
Incubate the cells for 48-72 hours.
-
Collect the cell culture supernatant, which contains the secreted PSA.
-
-
PSA ELISA:
-
Perform a quantitative enzyme-linked immunosorbent assay (ELISA) for PSA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Coating a microplate with a PSA capture antibody.
-
Adding the cell culture supernatants and PSA standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the PSA standards.
-
Determine the concentration of PSA in each supernatant from the standard curve.
-
Calculate the percentage of inhibition of androgen-induced PSA secretion for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.
-
References
Troubleshooting & Optimization
Navigating RU 56187 Solubility: A Technical Support Guide
For researchers and drug development professionals working with the nonsteroidal antiandrogen RU 56187, ensuring its proper dissolution in dimethyl sulfoxide (DMSO) is a critical first step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: My this compound is not dissolving completely in DMSO, even at a concentration expected to be soluble. What could be the issue?
A2: Several factors can contribute to incomplete dissolution. These include the purity of the compound, the quality of the DMSO, and the dissolution technique. Ensure you are using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly reduce its solvating power.
Q3: I've prepared a clear stock solution of this compound in DMSO, but it precipitated after storage. Why did this happen and how can I prevent it?
A3: Precipitation upon storage, particularly after freeze-thaw cycles, is a common issue. This can be caused by the absorption of atmospheric moisture into the DMSO stock, which lowers the compound's solubility. To prevent this, it is crucial to use anhydrous DMSO, store stock solutions in tightly sealed vials with desiccant, and prepare smaller, single-use aliquots to minimize freeze-thaw cycles.
Q4: When I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture media, a precipitate forms. How can I avoid this?
A4: This phenomenon, often called "crashing out," occurs because this compound is likely much less soluble in aqueous solutions than in DMSO. To mitigate this, a stepwise dilution approach is recommended. Instead of adding the DMSO stock directly to the aqueous solution, perform an intermediate dilution in a co-solvent that is miscible with both DMSO and water, if your experimental protocol allows. Alternatively, slowly add the DMSO stock to the vigorously vortexing aqueous solution to facilitate rapid dispersion.
Troubleshooting Guide
Should you encounter solubility issues with this compound in DMSO, the following troubleshooting workflow can help identify and resolve the problem.
Caption: A step-by-step workflow to troubleshoot solubility issues of this compound in DMSO.
Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes the known solubility of the related compound RU-58841, which can be used as an estimate.
| Compound | Solvent | Solubility (approx.) |
| RU-58841 | DMSO | 25 mg/mL |
| RU-58841 | Ethanol | 33 mg/mL |
| RU-58841 | Dimethylformamide (DMF) | 33 mg/mL |
Experimental Protocols
Protocol: Determining the Approximate Solubility of this compound in DMSO
This protocol outlines a method to experimentally determine the approximate solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Preparation of a Saturated Solution:
-
Weigh out a small, known amount of this compound (e.g., 5 mg) into a microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the compound dissolves completely, add small, pre-weighed increments of this compound, vortexing thoroughly after each addition, until a small amount of solid material remains undissolved.
-
If the initial amount does not dissolve, proceed to the next steps.
-
-
Equilibration:
-
Incubate the tube at a constant temperature (e.g., room temperature or 37°C) for several hours (e.g., 2-4 hours) with intermittent vortexing to ensure the solution is saturated.
-
For compounds that are difficult to dissolve, sonication in a water bath for 10-15 minute intervals can be beneficial.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Determination of Solubilized Concentration:
-
Gravimetric Method (Approximate): Carefully pipette a known volume of the supernatant into a pre-weighed tube. Evaporate the DMSO under a stream of nitrogen or in a vacuum concentrator. Weigh the tube containing the dried compound. The difference in weight will give you the amount of dissolved this compound.
-
Spectrophotometric Method (More Accurate): If the molar extinction coefficient of this compound in DMSO is known or can be determined, measure the absorbance of a diluted aliquot of the supernatant at the appropriate wavelength. Use the Beer-Lambert law to calculate the concentration.
-
Androgen Receptor Signaling Pathway
This compound is a nonsteroidal antiandrogen, meaning it exerts its effects by antagonizing the androgen receptor (AR). The following diagram illustrates a simplified overview of the androgen receptor signaling pathway.
Caption: A simplified diagram of the androgen receptor signaling pathway and the antagonistic action of this compound.
how to improve the stability of RU 56187 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of the non-steroidal antiandrogen, RU 56187, in solution. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Troubleshooting Guide: Degradation of this compound in Solution
Q1: I am observing a rapid loss of this compound potency in my aqueous solution. What are the likely causes?
A1: Rapid degradation of this compound in aqueous solutions is most likely due to hydrolysis of its thiohydantoin ring, particularly under neutral to alkaline conditions. The thiohydantoin structure is susceptible to ring-opening, leading to inactive degradants. Oxidation of the sulfur atom is another potential, albeit typically slower, degradation pathway.
Q2: My solution of this compound has turned slightly yellow and shows a new peak in the HPLC chromatogram. What could this be?
A2: A color change and the appearance of a new peak are strong indicators of chemical degradation. The yellowing could be due to the formation of degradation products. The new peak in your HPLC analysis likely corresponds to a hydrolytic or oxidative degradant. To confirm, it is recommended to perform forced degradation studies (see Experimental Protocols) to identify the retention times of potential degradation products.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following strategies:
-
pH Control: Maintain the pH of your solution in the acidic range (ideally pH 4-6), as the thiohydantoin ring is more stable under these conditions.
-
Temperature Control: Store stock solutions and experimental samples at low temperatures (2-8°C) and protect them from prolonged exposure to ambient or elevated temperatures.
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.
-
Use of Antioxidants: If oxidation is suspected, the addition of an antioxidant like butylated hydroxytoluene (BHT) may be beneficial.
-
Solvent Choice: For stock solutions, use of anhydrous organic solvents such as DMSO or ethanol can significantly improve stability compared to aqueous buffers. Prepare aqueous working solutions fresh daily.
Frequently Asked Questions (FAQs)
Q4: What is the chemical name and structure of this compound?
A4: The IUPAC name for this compound is 2-(Trifluoromethyl)-4-(3,4,4-trimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile[1]. Its chemical structure is shown below:
Caption: Chemical structure of this compound.
Q5: What are the primary degradation pathways for this compound?
A5: Based on the thiohydantoin core, the primary anticipated degradation pathways are:
-
Hydrolysis: The amide bonds within the thiohydantoin ring can be cleaved by water, leading to ring opening. This process is significantly accelerated at higher pH.
-
Oxidation: The sulfur atom in the thiohydantoin ring is susceptible to oxidation, which can alter the biological activity of the compound.
Caption: Potential degradation pathways for this compound.
Q6: What are the recommended storage conditions for this compound solutions?
A6: For optimal stability:
-
Stock Solutions (in organic solvents like DMSO or ethanol): Store at -20°C or -80°C for long-term storage. For short-term use, 2-8°C is acceptable.
-
Aqueous Working Solutions: It is highly recommended to prepare these fresh for each experiment. If short-term storage is necessary, keep them at 2-8°C and use within 24 hours. Always protect from light.
Q7: Are there any formulation strategies to enhance the stability of this compound in solution?
A7: Yes, several strategies can be employed to improve stability:
-
Lyophilization: For long-term storage, this compound can be lyophilized from a suitable solvent system. This removes water and can significantly slow down hydrolysis.
-
Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule, such as hydroxypropyl-beta-cyclodextrin (HP-β-CD), can protect the labile thiohydantoin ring from hydrolysis and improve aqueous solubility.
-
Use of Antioxidants: For solutions where oxidative degradation is a concern, adding an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) can be effective.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot with 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Treat an aliquot with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Evaporate the solvent from an aliquot and expose the solid to heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light).
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate the intact this compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 270 nm |
| Injection Vol. | 10 µL |
Data Presentation: Stability of this compound under Forced Degradation
The following table summarizes expected outcomes from a forced degradation study, illustrating the relative stability of this compound under different stress conditions.
| Stress Condition | Incubation Time | Temperature | % Degradation (Illustrative) | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | < 5% | Minor hydrolysis products |
| 0.1 M NaOH | 4 hours | Room Temp. | > 50% | Thiohydantoin ring-opened products |
| 3% H₂O₂ | 24 hours | Room Temp. | 10-20% | Oxidized (sulfoxide) products |
| Heat (Solid) | 48 hours | 80°C | < 2% | Minimal degradation |
| Photolytic | ICH Q1B | Ambient | 5-15% | Photodegradation products |
This technical support guide provides a foundational understanding of the stability challenges associated with this compound and offers practical strategies for researchers to mitigate these issues in their experimental work. For critical applications, it is essential to perform specific stability studies under your experimental conditions.
References
common experimental problems with RU 56187
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nonsteroidal antiandrogen, RU 56187.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal antiandrogen that functions as a silent antagonist of the androgen receptor (AR).[1] It exhibits a high binding affinity for the AR, approximately 92% of that of testosterone, while showing negligible affinity for other steroid hormone receptors.[1][2] Its mechanism of action involves binding to the AR and preventing androgens from binding to and activating the receptor, thereby inhibiting downstream signaling pathways.
Q2: How does the potency of this compound compare to other antiandrogens?
In animal studies, this compound has demonstrated significantly higher potency as an antiandrogen compared to other nonsteroidal antiandrogens like bicalutamide and nilutamide, being 3- to 10-fold more potent.[1]
Q3: What is the relationship between this compound and cyanonilutamide (RU 56279)?
In vivo, this compound is considered a prodrug of cyanonilutamide (RU 56279).[1][3] This means that after administration, this compound is metabolized into RU 56279, which is also an antiandrogenic compound.[4] A significant portion of the systemic antiandrogenic activity observed with this compound can be attributed to its conversion to this more slowly eliminated metabolite.[4]
Troubleshooting Guides
Inconsistent In Vitro vs. In Vivo Results
Q: We are observing potent antagonist activity of this compound in our cell-based assays, but the in vivo efficacy in our animal models is either variable or requires higher-than-expected doses. What could be the cause?
A: This discrepancy is a common challenge in drug development and can be attributed to several factors related to the pharmacokinetics of this compound.
Possible Causes and Troubleshooting Steps:
-
Metabolism to a More Active Compound: this compound is a prodrug that is converted to the active metabolite RU 56279 in vivo.[1][3][4] The rate and extent of this conversion can vary between species and even between individual animals, leading to variable systemic exposure to the active compound.
-
Recommendation: It is crucial to perform pharmacokinetic studies to measure the plasma concentrations of both this compound and its metabolite, RU 56279. This will provide a clearer picture of the systemic exposure and help correlate it with the observed efficacy.[4]
-
-
Rapid Plasma Clearance: this compound has a relatively short elimination half-life (around 1 hour in rats).[4] This rapid clearance might necessitate a more frequent dosing schedule or a different formulation to maintain therapeutic concentrations in vivo.
-
Recommendation: Evaluate different dosing regimens (e.g., twice daily vs. once daily) or consider formulating this compound in a vehicle that allows for sustained release.
-
Experimental Workflow for Investigating In Vitro/In Vivo Discrepancies
Caption: Workflow for troubleshooting in vitro vs. in vivo discrepancies.
Potential for Off-Target Effects
Q: We are observing unexpected cellular phenotypes in our experiments that do not seem to be directly related to androgen receptor antagonism. Could this compound have off-target effects?
A: While this compound is reported to have negligible affinity for other steroid hormone receptors, the possibility of off-target effects is a common concern with small molecule inhibitors.[1][5][6]
Possible Causes and Troubleshooting Steps:
-
Non-Specific Binding: At high concentrations, small molecules can exhibit non-specific binding to other proteins or cellular components, leading to unintended effects.[7][8]
-
Recommendation: Perform a dose-response experiment to determine the lowest effective concentration of this compound that achieves the desired level of androgen receptor antagonism. Using the lowest effective concentration can help minimize off-target effects.[9]
-
-
Interaction with Unrelated Proteins: The compound might interact with other proteins that are not steroid hormone receptors.
-
Recommendation: Employ techniques such as thermal shift assays or affinity chromatography with a broader panel of proteins to identify potential off-target interactions. Additionally, consider using a structurally unrelated androgen receptor antagonist as a control to see if the same off-target phenotype is observed.
-
Variability in Antagonist Activity
Q: We are seeing batch-to-batch variability in the antagonist activity of our this compound stock solutions. What could be the issue?
A: Variability in experimental results can often be traced back to issues with compound stability and handling.
Possible Causes and Troubleshooting Steps:
-
Compound Stability: Like many small molecules, this compound may be susceptible to degradation over time, especially if not stored properly.
-
Recommendation: Store this compound as a dry powder at the recommended temperature (typically -20°C) and protected from light. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
-
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations in your assays.
-
Recommendation: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing your final dilutions in aqueous media. Visually inspect your stock solutions for any precipitation. If solubility is a persistent issue, consider using a different solvent or employing sonication to aid dissolution.
-
Data Summary
Table 1: Receptor Binding and Potency of this compound
| Parameter | Value | Reference |
| Androgen Receptor Affinity | 92% of testosterone | [1][2] |
| Affinity for Other Steroid Receptors | Negligible | [1] |
| In Vivo Potency vs. Bicalutamide | 3- to 10-fold more potent | [1] |
| In Vivo Potency vs. Nilutamide | 3- to 10-fold more potent | [1] |
Signaling Pathway and Metabolism
Androgen Receptor Antagonism by this compound
Caption: Antagonistic action of this compound on the androgen receptor signaling pathway.
References
- 1. RU-56187 - Wikipedia [en.wikipedia.org]
- 2. RU-56187 - Wikiwand [wikiwand.com]
- 3. Cyanonilutamide - Wikipedia [en.wikipedia.org]
- 4. Preliminary pharmacokinetics and metabolism of novel non-steroidal antiandrogens in the rat: relation of their systemic activity to the formation of a common metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem-loop RNAs and their implications for functional cellular assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RU 56187 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of RU 56187 for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-steroidal antiandrogen (NSAA) that functions as a silent antagonist of the androgen receptor (AR). It exhibits a high binding affinity for the AR, approximately 92% of that of testosterone, while showing negligible affinity for other steroid hormone receptors.[1] As a silent antagonist, this compound binds to the AR and prevents its activation by androgens, subsequently inhibiting the transcription of androgen-responsive genes.
Q2: What is the active form of this compound in cellular assays?
A2: this compound is a prodrug that is metabolized to its active form, cyanonilutamide (RU 56279).[1][2] This conversion is an important consideration in experimental design, as the observed activity will be dependent on the rate of metabolism in the specific cell line being used. Cyanonilutamide itself has a relatively low affinity for the androgen receptor but still demonstrates significant antiandrogenic activity.[2]
Q3: What is a recommended starting concentration for this compound in a cell-based assay?
Q4: Which cell lines are suitable for assays with this compound?
A4: Cell lines that endogenously express the androgen receptor are suitable for studying the effects of this compound. Commonly used prostate cancer cell lines include LNCaP, PC-3 (with AR expression often being low or absent, so AR-transfected versions are preferred), and DU-145 (typically AR-negative, requiring AR transfection). The choice of cell line will depend on the specific research question.
Q5: How should I prepare and store this compound?
A5: this compound should be dissolved in an organic solvent such as DMSO to create a high-concentration stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution into your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low antagonist activity observed | Suboptimal this compound concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value in your specific cell line. |
| Low metabolic conversion to active form | The cell line used may have low metabolic activity to convert this compound to cyanonilutamide. Consider using cyanonilutamide (RU 56279) directly if available. | |
| Degradation of this compound in culture medium | The stability of this compound in cell culture medium is not well-documented. Prepare fresh dilutions for each experiment and consider replenishing the medium with fresh compound for long-term assays (>24 hours). | |
| Low androgen receptor expression | Confirm the expression level of the androgen receptor in your cell line using techniques like Western blot or qPCR. | |
| High background or off-target effects | This compound concentration is too high | Reduce the concentration of this compound. High concentrations may lead to non-specific effects. |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is minimal. | |
| Inconsistent results between experiments | Variability in cell density | Ensure consistent cell seeding density across all experiments as this can influence the response to treatment. |
| Inconsistent incubation times | Use a consistent incubation time for all experiments. For a prodrug like this compound, the time required for conversion to the active metabolite can influence the results. | |
| Stock solution degradation | Avoid multiple freeze-thaw cycles of the stock solution. Prepare single-use aliquots. |
Quantitative Data Summary
Due to the limited availability of direct in vitro quantitative data for this compound, this table provides a summary of related compounds to guide experimental design.
| Compound | Parameter | Value | Cell Line/System |
| This compound | Androgen Receptor Binding Affinity | 92% of Testosterone | N/A |
| CH-4892789 (this compound derivative) | IC50 | 200 nM | Androgen Receptor Reporter Gene Assay |
| Bicalutamide | IC50 | ~1 µM | LNCaP |
| Enzalutamide (MDV3100) | IC50 | 20-40 nM | LNCaP |
| Dihydrotestosterone (DHT) | EC50 | 0.1-1 nM | Various AR-positive cell lines |
Experimental Protocols
Androgen Receptor (AR) Reporter Gene Assay
This protocol is a general guideline for assessing the antagonist activity of this compound on androgen receptor signaling.
1. Cell Seeding:
-
Seed AR-positive cells (e.g., LNCaP) in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
2. Transfection (if necessary):
-
If using a cell line that does not endogenously express AR or a reporter construct, co-transfect the cells with an AR expression vector and an androgen-responsive reporter vector (e.g., MMTV-luciferase) using a suitable transfection reagent.
3. Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free or charcoal-stripped serum-containing medium. A suggested starting range is 1 nM to 10 µM.
-
Also prepare a solution of a known AR agonist (e.g., 1 nM Dihydrotestosterone - DHT).
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for 1-2 hours.
-
Add the AR agonist to the wells (except for the vehicle control).
4. Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
5. Luciferase Assay:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions of your chosen luciferase assay kit.
6. Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
Cell Proliferation Assay (e.g., MTS/XTT Assay)
This protocol assesses the effect of this compound on the proliferation of androgen-dependent cells.
1. Cell Seeding:
-
Seed androgen-dependent cells (e.g., LNCaP) in a 96-well plate at a low density (e.g., 5,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in a low-androgen medium (e.g., medium supplemented with charcoal-stripped serum).
-
Add a constant, sub-maximal stimulatory concentration of an androgen (e.g., 0.1 nM DHT) to all wells except the negative control.
-
Add the different concentrations of this compound to the wells.
3. Incubation:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
4. Proliferation Assessment:
-
Add the MTS or XTT reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time and then measure the absorbance at the appropriate wavelength.
5. Data Analysis:
-
Subtract the background absorbance.
-
Plot the absorbance against the log of the this compound concentration to determine the IC50 value for the inhibition of androgen-stimulated cell proliferation.
Visualizations
Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Cell-Based Assays.
References
potential off-target effects of RU 56187 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of RU 56187. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
FAQs and Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound due to its potential off-target activities.
Q1: My experimental results are inconsistent with the known anti-androgenic effects of this compound. What could be the cause?
A1: Inconsistent results could stem from several factors, including off-target effects or the metabolic conversion of this compound.
-
Metabolism: this compound is known to be a prodrug that is converted in vivo to its active metabolite, cyanonilutamide (also known as RU 56279).[1][2] This metabolite also possesses anti-androgenic activity. The rate and extent of this conversion can vary between different experimental systems (e.g., in vitro cell lines vs. in vivo animal models), potentially leading to variability in observed potency and effects.
-
Off-Target Interactions: Although this compound is reported to have negligible affinity for other steroid hormone receptors, comprehensive public data on its binding to a wide range of other potential targets is limited.[3] Uncharacterized interactions with other receptors, enzymes, or ion channels could produce unexpected biological responses. For example, some non-steroidal antiandrogens have been found to interact with targets like the GABA-A receptor.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock through analytical methods such as mass spectrometry or NMR.
-
Evaluate Metabolite Activity: If your experimental system has metabolic capacity, consider testing the activity of cyanonilutamide (RU 56279) directly to understand its contribution to the observed effects.
-
Control for Non-Androgen Receptor Effects: Utilize a cell line that does not express the androgen receptor (AR) to determine if the observed effects are AR-dependent. Any activity in an AR-negative cell line would suggest off-target effects.
Q2: I am observing unexpected phenotypic changes in my cell-based assays that do not seem to be related to androgen receptor signaling. How can I investigate this?
A2: Unexpected phenotypic changes are a strong indicator of potential off-target effects. A systematic approach to de-risk these observations is recommended.
Recommended Actions:
-
Literature Review: Conduct a thorough literature search for the off-target profiles of structurally similar non-steroidal antiandrogens. This may provide clues as to potential off-target classes.
-
In Silico Profiling: Utilize computational models to predict potential off-target interactions based on the chemical structure of this compound and cyanonilutamide.[4]
-
Broad Panel Screening: The most definitive way to identify off-target interactions is to screen this compound and its metabolite against a broad panel of receptors, enzymes, and ion channels. Commercial services offer safety screening panels that cover a wide range of common off-target liabilities.[5][6]
Q3: What are the potential off-target receptor families I should be concerned about with a non-steroidal antiandrogen like this compound?
A3: While specific data for this compound is scarce, based on the broader class of non-steroidal antiandrogens and common off-target screening panels, the following receptor and protein families are worth considering:
-
Other Steroid Receptors: Although stated to have negligible affinity, it is good practice to confirm the lack of binding to progesterone, estrogen, glucocorticoid, and mineralocorticoid receptors, especially at higher concentrations.
-
GPCRs (G-Protein Coupled Receptors): This is a large family of receptors that are common off-target liabilities for many small molecules.
-
Ion Channels: Off-target interactions with ion channels (e.g., hERG, sodium channels, calcium channels) can have significant physiological effects.
-
Kinases: A wide range of cellular processes are regulated by kinases, and off-target inhibition or activation can lead to unexpected phenotypes.
-
Transporters: Interaction with membrane transporters can affect the cellular concentration of the compound and other endogenous molecules.
Data on this compound and its Metabolite
The publicly available quantitative data for this compound primarily focuses on its on-target activity at the androgen receptor. Data on off-target binding is largely qualitative.
| Compound | Target | Affinity/Activity | Reference |
| This compound | Androgen Receptor (AR) | 92% of the affinity of testosterone | [3] |
| Other Steroid Receptors | Negligible affinity | [3] | |
| Cyanonilutamide (RU 56279) | Androgen Receptor (AR) | Relatively low affinity but significant antiandrogenic activity | [1] |
Experimental Protocols
Protocol 1: General Radioligand Binding Assay for Off-Target Screening
This protocol outlines a general method for assessing the binding of this compound to a potential off-target receptor using a competitive radioligand binding assay.[7][8][9]
-
Preparation of Receptor Source:
-
Prepare cell membranes or tissue homogenates from a source known to express the receptor of interest.
-
Determine the total protein concentration of the preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Receptor preparation (a predetermined amount of protein).
-
A fixed concentration of a radiolabeled ligand known to bind specifically to the receptor of interest.
-
Increasing concentrations of this compound (or the unlabeled control ligand for the standard curve).
-
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of the unlabeled control ligand).
-
-
Incubation:
-
Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester to trap the receptor-bound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mat and measure the radioactivity in each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: General Functional Assay for Off-Target Activity
This protocol describes a general method to determine if the binding of this compound to an off-target receptor results in a functional response (agonism or antagonism).[10][11][12] This example uses a GPCR coupled to cAMP signaling.
-
Cell Culture:
-
Use a recombinant cell line that overexpresses the GPCR of interest.
-
Culture the cells to an appropriate density in a 96-well plate.
-
-
Agonist Mode Testing:
-
Treat the cells with increasing concentrations of this compound.
-
Incubate for a specified period.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
An increase in cAMP levels indicates agonist activity.
-
-
Antagonist Mode Testing:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a known agonist for the GPCR at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a specified period.
-
Lyse the cells and measure intracellular cAMP levels.
-
A decrease in the agonist-induced cAMP response indicates antagonist activity.
-
-
Data Analysis:
-
Plot the cAMP response as a function of the log concentration of this compound.
-
For agonist activity, determine the EC50 value.
-
For antagonist activity, determine the IC50 value.
-
Visualizations
References
- 1. Cyanonilutamide - Wikipedia [en.wikipedia.org]
- 2. Preliminary pharmacokinetics and metabolism of novel non-steroidal antiandrogens in the rat: relation of their systemic activity to the formation of a common metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RU-56187 - Wikipedia [en.wikipedia.org]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. GPCR Screening & Profiling with Functional Assays - Creative Biogene [creative-biogene.com]
- 12. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Minimizing Experimental Artifacts with RU 56187
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of RU 56187, a potent nonsteroidal antiandrogen. Our aim is to help you minimize experimental artifacts and ensure the generation of reliable and reproducible data. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonsteroidal antiandrogen (NSAA) that acts as a silent antagonist of the androgen receptor (AR).[1] It exhibits a high binding affinity for the AR, approximately 92% of that of testosterone, with negligible affinity for other steroid hormone receptors.[1] Importantly, this compound is a prodrug that is metabolized in vivo to its active form, cyanonilutamide (also known as RU 56279).[1][2][3] This active metabolite is responsible for the observed antiandrogenic activity.[2][4]
Q2: I am observing lower than expected potency in my in vitro assay. What could be the reason?
A2: One common reason for lower than expected potency in vitro is the metabolic activation requirement of this compound. Since it is a prodrug, its antiandrogenic effects are dependent on its conversion to the active metabolite, cyanonilutamide.[1][2][3] Cell lines used in your assay may have varying metabolic capacities. If your cells have low metabolic activity, the conversion of this compound to its active form may be inefficient, leading to an underestimation of its potency. Consider using the active metabolite, cyanonilutamide (RU 56279), directly as a positive control.
Q3: My experimental results with this compound are inconsistent. What are the potential sources of variability?
A3: Inconsistent results can arise from several factors:
-
Compound Stability: Like many small molecules, the stability of this compound in solution can be a concern. Ensure you are preparing fresh stock solutions and storing them appropriately. For a related compound, RU-58841, it is recommended to not store aqueous solutions for more than one day.[5]
-
Metabolism: As this compound is a prodrug, differences in cell line metabolism, cell density, or incubation time can affect the concentration of the active metabolite, leading to variability.[4]
-
Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cells. Always include a vehicle-only control in your experiments and ensure the final solvent concentration is consistent and non-toxic across all treatments.
-
Cell Health and Passage Number: The health and passage number of your cells can significantly impact their response to treatment. Use cells that are healthy, in the exponential growth phase, and within a consistent, low passage number range.
Q4: Are there any known off-target effects of this compound?
A4: this compound is reported to have negligible affinity for other steroid hormone receptors, suggesting high specificity for the androgen receptor.[1] However, one source mentions it as an antagonist of progestins and estrogens. The extent of this activity and its potential to cause experimental artifacts is not well-documented. If you suspect off-target effects, it is advisable to perform counter-screening assays using progesterone and estrogen receptor-expressing cell lines.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of Compound in Culture Medium | Poor solubility of this compound in aqueous solutions. The final concentration of the compound may be too high, or the solvent concentration may be insufficient to maintain solubility. | Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). When diluting into your aqueous culture medium, ensure the final solvent concentration is low (typically <0.1%) and compatible with your cells. Perform a solubility test prior to your experiment. Gently warm the medium to 37°C before adding the compound stock solution.[6] |
| High Background Signal in Reporter Assays | The reporter construct may have basal activity in your cell line. The vehicle (e.g., DMSO) might be inducing a response. | Optimize the amount of reporter plasmid transfected. Include a vehicle-only control to determine the baseline signal. Ensure the final concentration of the vehicle is consistent across all wells. |
| Inconsistent IC50 Values | Variability in cell seeding density. Inconsistent incubation times. Degradation of the compound in solution. | Use a consistent cell seeding density for all experiments. Standardize the incubation time with the compound. Prepare fresh dilutions of this compound from a recently prepared stock solution for each experiment.[5] |
| Unexpected Cell Toxicity | The concentration of this compound used is too high for the cell line. The vehicle (e.g., DMSO) concentration is toxic. The compound has degraded into a toxic substance. | Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. Ensure the final vehicle concentration is below the toxic threshold for your cells. Use freshly prepared solutions of this compound. |
Physicochemical Properties and Handling
| Property | RU-58841 (for reference) | This compound (Inferred) |
| Molecular Formula | C17H18F3N3O3[5] | C14H12F3N3OS[1] |
| Molecular Weight | 369.3 g/mol [5] | 327.33 g/mol [1] |
| Appearance | Crystalline solid[5] | Solid |
| Solubility | Soluble in ethanol (~33 mg/ml), DMSO (~25 mg/ml), and DMF (~33 mg/ml). Sparingly soluble in aqueous buffers.[5] | Expected to be soluble in organic solvents like DMSO, ethanol, and DMF. Poorly soluble in aqueous solutions. |
| Storage | Store as a solid at -20°C for up to 4 years.[5] | Store solid at -20°C. |
| Solution Stability | Aqueous solutions are not recommended for storage for more than one day.[5] | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
Handling Precautions:
-
This compound should be handled by trained personnel in a laboratory setting.
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.
-
Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. Optimization for specific cell lines and experimental conditions is recommended.
Protocol 1: In Vitro Androgen Receptor Competitive Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound to the androgen receptor.
Materials:
-
Recombinant human androgen receptor (AR) protein
-
Radiolabeled androgen, e.g., [3H]-Mibolerone
-
This compound
-
Unlabeled androgen (for positive control, e.g., Mibolerone)
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation fluid and vials
-
96-well filter plates
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Assay setup: In a 96-well plate, add the assay buffer, a fixed concentration of recombinant AR protein, and a fixed concentration of [3H]-Mibolerone to each well.
-
Add competitor: Add the serially diluted this compound or unlabeled androgen (positive control) to the wells. Include wells with no competitor (total binding) and wells with a high concentration of unlabeled androgen (non-specific binding).
-
Incubation: Incubate the plate at 4°C for 16-18 hours to reach equilibrium.
-
Separation of bound and free radioligand: Transfer the contents of the wells to a filter plate and wash with cold assay buffer to remove unbound radioligand.
-
Scintillation counting: Add scintillation fluid to each well of the filter plate and count the radioactivity using a scintillation counter.
-
Data analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
Protocol 2: Cell-Based Androgen Receptor Reporter Assay
This protocol measures the antagonist activity of this compound on androgen receptor-mediated gene transcription.
Materials:
-
A suitable mammalian cell line expressing the androgen receptor (e.g., LNCaP, PC-3-AR).
-
An androgen-responsive reporter plasmid (e.g., MMTV-luciferase).
-
A transfection reagent.
-
This compound.
-
An androgen agonist (e.g., Dihydrotestosterone - DHT).
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the androgen-responsive reporter plasmid and a control plasmid (e.g., for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing a fixed concentration of an androgen agonist (e.g., DHT at its EC50) and serial dilutions of this compound. Include controls for vehicle only, agonist only, and a known AR antagonist.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to the control plasmid expression. Plot the percentage of inhibition of the agonist-induced signal against the log concentration of this compound to determine its IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Androgen Receptor signaling pathway and the antagonistic action of this compound.
Caption: A generalized experimental workflow for in vitro studies using this compound.
References
- 1. RU-56187 - Wikipedia [en.wikipedia.org]
- 2. Cyanonilutamide - Wikipedia [en.wikipedia.org]
- 3. RU-58841 - Wikipedia [en.wikipedia.org]
- 4. Preliminary pharmacokinetics and metabolism of novel non-steroidal antiandrogens in the rat: relation of their systemic activity to the formation of a common metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: RU 56187 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of RU 56187.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal antiandrogen.[1][2] Its primary mechanism of action is to function as a silent antagonist of the androgen receptor (AR).[1] It binds to the AR with high affinity, showing 92% of the affinity of testosterone, thereby preventing androgens from binding to and activating the receptor.[1] This blockade inhibits the downstream signaling pathways that are typically triggered by androgens.
Q2: Is this compound the active compound in vivo?
Evidence suggests that this compound acts as a prodrug in vivo.[1][3] It is metabolized into a common, more slowly eliminated metabolite, RU 56279 (cyanonilutamide).[3][4] This metabolite is also an antiandrogen and its formation is linked to the systemic antiandrogenic activity of this compound.[4] Approximately 77% of this compound is transformed into RU 56279.[4]
Q3: What is the pharmacokinetic profile of this compound?
This compound has a relatively short plasma elimination half-life of about 1 hour in rats.[4] However, its active metabolite, RU 56279, is eliminated much more slowly, which contributes to the sustained systemic activity.[4]
Q4: How does the potency of this compound compare to other antiandrogens?
In vivo studies in animals have shown that this compound is 3- to 10-fold more potent as an antiandrogen than bicalutamide or nilutamide.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Suboptimal or inconsistent efficacy in animal models. | Inadequate Dosing Frequency: Due to the short half-life of the parent compound, infrequent dosing may lead to periods of insufficient androgen receptor blockade. | Increase dosing frequency (e.g., twice daily) to maintain therapeutic levels of the active metabolite. |
| Poor Formulation/Solubility: The compound may not be adequately solubilized, leading to poor bioavailability. | Optimize the vehicle for administration. Consider using solubilizing agents or different formulation strategies. | |
| High Metabolic Clearance: Rapid metabolism to the active form and subsequent clearance might vary between animal species or individuals. | Conduct a pilot pharmacokinetic study in your specific animal model to determine the levels of both this compound and its active metabolite, RU 56279. | |
| Unexpected side effects or toxicity. | Systemic Antiandrogenic Effects: The high conversion to the systemically active metabolite, RU 56279, can lead to widespread antiandrogenic effects. | Consider local or topical administration if the target tissue is accessible to minimize systemic exposure.[5][6] |
| Off-Target Effects: While reported to have negligible affinity for other steroid hormone receptors, high concentrations might lead to off-target interactions. | Titrate the dose to the lowest effective level. Include control groups to monitor for non-specific effects. | |
| Difficulty replicating published results. | Differences in Experimental Models: The strain, age, or sex of the animals can influence drug metabolism and response. | Ensure your experimental model and conditions closely match those of the cited literature. |
| Compound Stability: Improper storage or handling of the compound could lead to degradation. | Store the compound under the recommended conditions and prepare fresh solutions for each experiment. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Metabolite in Rats [4]
| Compound | Elimination Half-Life (t½) | Percentage Transformation to RU 56279 |
| This compound | ~ 1 hour | 77% |
| RU 56279 (Metabolite) | Significantly slower than this compound | N/A |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Male immunodeficient mice (e.g., NOD/SCID) bearing androgen-sensitive prostate cancer xenografts.
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). Prepare fresh on each day of dosing.
-
Dosing:
-
Administer this compound via oral gavage or intraperitoneal injection.
-
Based on preclinical data, a starting dose in the range of 10-50 mg/kg/day can be considered, potentially divided into two daily doses.
-
Include a vehicle control group and a positive control group (e.g., bicalutamide).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, collect tumors and relevant organs (e.g., prostate, seminal vesicles) for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Collect blood samples for pharmacokinetic analysis of this compound and RU 56279.
-
Visualizations
Caption: Androgen receptor signaling and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound in vivo.
References
- 1. RU-56187 - Wikipedia [en.wikipedia.org]
- 2. RU-56187 - Wikiwand [wikiwand.com]
- 3. Cyanonilutamide - Wikipedia [en.wikipedia.org]
- 4. Preliminary pharmacokinetics and metabolism of novel non-steroidal antiandrogens in the rat: relation of their systemic activity to the formation of a common metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local inhibition of sebaceous gland growth by topically applied RU 58841 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RU 58841, a new specific topical antiandrogen: a candidate of choice for the treatment of acne, androgenetic alopecia and hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]
RU 56187 Technical Support Center: Degradation and Storage
This technical support center provides guidance on the degradation and storage of RU 56187 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Disclaimer: Specific stability and degradation data for this compound are limited in publicly available scientific literature. The following recommendations are based on data from structurally similar compounds, general laboratory practices for potent non-steroidal antiandrogens, and anecdotal evidence. It is strongly recommended that users perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound powder?
For long-term storage, it is recommended to store this compound as a solid powder in a tightly sealed container. Anecdotal evidence for the similar compound RU 58841 suggests that the powder is stable for up to two years when refrigerated. To maximize stability and minimize degradation, consider the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or colder | Reduces the rate of chemical degradation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) | Protects against oxidation. |
| Light | Protect from light (amber vial) | Prevents photodegradation. |
| Moisture | Store in a desiccator or with desiccant | Prevents hydrolysis. |
Q2: How should I store solutions of this compound?
Solutions of this compound are less stable than the powdered form. For a related androgen receptor antagonist, storage in solvent is recommended at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1] User experiences with the similar compound RU 58841 suggest that solutions can be stable for up to a year at low temperatures.[2]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (short-term) or -80°C (long-term) | Significantly slows degradation in solution. |
| Solvent | Use anhydrous, high-purity solvents | Water can promote hydrolysis of the compound. |
| Light | Store in light-protecting containers | Prevents light-induced degradation. |
| Preparation | Prepare fresh solutions for critical experiments | Ensures the use of a non-degraded compound. |
Q3: What is the primary metabolic pathway for this compound?
In vivo, this compound is known to be a prodrug that metabolizes into cyanonilutamide (also known as RU 56279).[3][4] This transformation is a key aspect of its biological activity.
Caption: In vivo metabolic conversion of this compound.
Troubleshooting Guide
Q4: My experimental results are inconsistent. Could degradation of this compound be the cause?
Inconsistent results can be a sign of compound degradation. If you suspect this, consider the following troubleshooting steps:
References
troubleshooting inconsistent results with RU 56187
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RU 56187. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Inconsistent Androgen Receptor (AR) Antagonism
Question: We are observing variable or weaker-than-expected antagonism of the androgen receptor in our cell-based assays. What are the potential causes and solutions?
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Stability:
-
Degradation: this compound, like many small molecules, can degrade if not stored properly. Ensure the compound has been stored at the recommended temperature (typically -20°C or lower) and protected from light. Avoid repeated freeze-thaw cycles of stock solutions.
-
Solution Instability: Aqueous solutions of this compound may have limited stability. It is recommended to prepare fresh dilutions in your cell culture medium for each experiment from a concentrated stock solution.
-
-
Solubility Issues:
-
Precipitation in Media: this compound is a hydrophobic molecule and may precipitate in aqueous cell culture media, especially at higher concentrations. This will reduce the effective concentration of the compound available to the cells.
-
Recommendation: Visually inspect your culture plates for any signs of precipitation after adding this compound. Consider lowering the final concentration or optimizing the solvent concentration in your final dilution.
-
-
-
Experimental Conditions:
-
Suboptimal Concentration: The effective concentration of this compound can vary between different cell lines and experimental setups.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration range for your specific model system.
-
-
Insufficient Incubation Time: The antagonistic effect of this compound may not be immediate.
-
Recommendation: Optimize the incubation time to allow for sufficient cellular uptake and interaction with the androgen receptor.
-
-
-
Metabolism to Cyanonilutamide:
-
Prodrug Conversion: this compound is known to be a prodrug that is metabolized to cyanonilutamide (RU-56279) in vivo.[1][2] The rate and extent of this conversion in different in vitro systems can vary, leading to inconsistent results.
-
Recommendation: Be aware of the metabolic capacity of your chosen cell line. Results may differ between primary cells with high metabolic activity and immortalized cell lines with lower metabolic activity.
-
-
Unexpected Cellular Effects or Off-Target Activity
Question: We are observing cellular effects that do not seem to be related to androgen receptor antagonism. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Solvent Toxicity:
-
DMSO/Ethanol Effects: The solvents used to dissolve this compound, such as DMSO or ethanol, can have their own biological effects, especially at higher concentrations.
-
Recommendation: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of the solvent used to deliver this compound. Aim for a final solvent concentration of less than 0.1%.
-
-
-
Off-Target Effects:
-
Negligible Affinity for Other Steroid Receptors: this compound has been reported to have negligible affinity for other steroid hormone receptors.[1]
-
General Considerations for Non-Steroidal Antiandrogens: While specific off-target effects for this compound are not well-documented, non-steroidal antiandrogens as a class can sometimes interact with other cellular targets, particularly at high concentrations.
-
Recommendation: If you suspect off-target effects, consider using a structurally different androgen receptor antagonist as a control to see if the unexpected phenotype is reproducible.
-
-
Frequently Asked Questions (FAQs)
Preparation and Storage
Q1: How should I prepare and store stock solutions of this compound?
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration will depend on your specific cell line and assay. It is advisable to perform a dose-response curve starting from a low nanomolar range up to the micromolar range to determine the EC50 for your system.
Mechanism of Action
Q3: What is the mechanism of action of this compound?
A3: this compound is a silent antagonist of the androgen receptor (AR).[1] This means it binds to the AR and prevents its activation by androgens, without initiating the downstream signaling that would be triggered by an agonist. It is also a prodrug that can be metabolized to cyanonilutamide (RU-56279).[1][2]
Q4: Does this compound have any agonist activity?
A4: this compound is described as a silent antagonist, indicating it does not have agonist activity on the androgen receptor.[1]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molar Mass | 327.33 g/mol | [1] |
| Mechanism of Action | Silent Androgen Receptor Antagonist | [1] |
| Metabolism | Prodrug of Cyanonilutamide (RU-56279) | [1][2] |
| Receptor Specificity | High affinity for AR, negligible for other steroid receptors | [1] |
Experimental Protocols
General Protocol for a Cell-Based Androgen Receptor Antagonism Assay
This protocol provides a general framework. Specific parameters such as cell number, concentrations, and incubation times should be optimized for your particular experimental setup.
-
Cell Seeding: Plate your cells of interest (e.g., a prostate cancer cell line like LNCaP or a reporter cell line) in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase during the experiment.
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in sterile DMSO or ethanol.
-
On the day of the experiment, prepare serial dilutions of this compound in your cell culture medium. Also, prepare solutions of your androgen agonist (e.g., dihydrotestosterone - DHT) and a vehicle control (medium with the same final concentration of solvent).
-
-
Treatment:
-
Remove the growth medium from the cells.
-
Add the prepared media containing the different concentrations of this compound, the androgen agonist, a combination of both, or the vehicle control.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Readout: Measure the desired endpoint. This could be:
-
Reporter Gene Assay: Measure the activity of a reporter gene (e.g., luciferase, β-galactosidase) that is under the control of an androgen-responsive promoter.
-
Gene Expression Analysis: Measure the mRNA or protein levels of androgen-responsive genes (e.g., PSA, TMPRSS2) using qPCR or Western blotting.
-
Cell Proliferation Assay: Measure cell viability or proliferation using assays like MTT, WST-1, or cell counting.
-
-
Data Analysis: Analyze the data to determine the antagonistic effect of this compound on androgen receptor signaling.
Visualizations
References
Validation & Comparative
A Comparative Analysis of RU 56187 and Bicalutamide in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two nonsteroidal antiandrogens, RU 56187 and bicalutamide, focusing on their activity in prostate cancer cells. The information is compiled from preclinical data to assist researchers in understanding their relative mechanisms and potency.
Introduction and Mechanism of Action
Both this compound and bicalutamide are nonsteroidal antiandrogens (NSAA) that function by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR). This antagonism prevents the conformational changes in the AR that are necessary for its translocation to the nucleus, binding to androgen response elements (AREs) on DNA, and subsequent transcription of androgen-dependent genes that drive prostate cancer cell growth and survival.
Bicalutamide , sold under the brand name Casodex, is a well-established first-generation NSAA used in the treatment of prostate cancer.[1] It is known to bind to the ligand-binding domain (LBD) of the AR, leading to the formation of a transcriptionally inactive receptor complex.[1] However, under certain conditions, such as AR overexpression or mutation (e.g., W741L), bicalutamide can paradoxically act as an agonist, contributing to treatment resistance.[1]
This compound is a less-studied, potent NSAA that has not been marketed for clinical use. It is described as a silent antagonist of the androgen receptor.[2] Animal studies have suggested that this compound is significantly more potent than first-generation NSAAs like bicalutamide and nilutamide.[2]
Quantitative Performance Data
Direct head-to-head in vitro studies comparing this compound and bicalutamide using identical experimental conditions are scarce in the available literature. The following tables summarize available quantitative data, highlighting the need for direct comparative analysis.
Table 1: Androgen Receptor Binding and Transcriptional Activity
| Compound | Assay Type | Cell Line / System | Metric | Value | Reference |
| Bicalutamide | Competitive Binding | LNCaP Cells | IC50 | 160 nM | [3][4] |
| Reporter Gene Assay | LNCaP Cells | IC50 | 0.15 µM | [5] | |
| Reporter Gene Assay | HepG2 Cells | IC50 | 0.2 µM | [6] | |
| This compound | General Potency | Animal Models | - | 3- to 10-fold more potent than bicalutamide | [2] |
| AR Affinity | - | - | 92% of testosterone's affinity | [2] |
Note: IC50 values are context-dependent and can vary based on experimental conditions such as ligand concentration, cell line, and reporter construct.
Table 2: Anti-proliferative Activity in Prostate Cancer Cell Lines
| Compound | Cell Line | Metric | Value | Reference |
| Bicalutamide | LNCaP | IC50 | ~10-50 µM (Varies across studies) | [7] |
| 22Rv1 | IC50 | ~45 µM | [7] | |
| VCap | IC50 | ~40 µM | [7] | |
| This compound | - | - | Data not available in comparative studies | - |
Signaling Pathway Interference
Both compounds interfere with the androgen receptor signaling cascade, a critical pathway for prostate cancer cell proliferation. The diagram below illustrates the canonical AR signaling pathway and the points of inhibition by these antagonists.
References
- 1. Bicalutamide - Proteopedia, life in 3D [proteopedia.org]
- 2. RU-56187 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
A Comparative Analysis of the Antiandrogenic Effects of RU 56187
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiandrogenic properties of the nonsteroidal antiandrogen (NSAA) RU 56187 with other alternative antiandrogens. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Antiandrogenic Activity
The antiandrogenic potency of a compound is primarily determined by its binding affinity to the androgen receptor (AR) and its ability to inhibit androgen-induced biological responses. The following tables summarize the available quantitative data for this compound and a selection of other antiandrogens, including first and second-generation NSAAs and steroidal antiandrogens.
Table 1: Androgen Receptor Binding Affinity
| Compound | Type | Relative Binding Affinity (RBA) vs. Testosterone | IC50 / Ki (nM) |
| This compound | NSAA (First-Gen) | 92% [1] | Not explicitly found |
| Bicalutamide | NSAA (First-Gen) | Lower than this compound | IC50: ~160 (in LNCaP cells) |
| Nilutamide | NSAA (First-Gen) | Lower than this compound | Data not readily available |
| Flutamide (active metabolite, Hydroxyflutamide) | NSAA (First-Gen) | Lower than Bicalutamide | Ki: 62 - 205[2] |
| Enzalutamide | NSAA (Second-Gen) | Higher than Bicalutamide | IC50: ~21.4 (in LNCaP cells) |
| Apalutamide | NSAA (Second-Gen) | High | IC50: ~200 (in reporter gene assay) |
| Darolutamide | NSAA (Second-Gen) | High | IC50: ~26 (in reporter gene assay) |
| Cyproterone Acetate | Steroidal | High | Data not readily available |
Note: Direct comparative studies providing Ki or IC50 values for all listed compounds under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.
Table 2: In Vivo Antiandrogenic Potency
| Compound | Animal Model | Endpoint | Potency Comparison |
| This compound | Rat | Reduction of prostate and seminal vesicle weight | 3- to 10-fold more potent than Bicalutamide or Nilutamide [1] |
| Bicalutamide | Rat | Reduction of prostate and seminal vesicle weight | Less potent than this compound |
| Nilutamide | Rat | Reduction of prostate and seminal vesicle weight | Less potent than this compound |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the antiandrogenic effects of compounds like this compound.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Objective: To quantify the binding affinity (Ki or IC50) of a test compound to the androgen receptor.
Materials:
-
Androgen Receptor (AR) source (e.g., purified recombinant AR, rat prostate cytosol)
-
Radiolabeled androgen (e.g., [³H]-R1881, a synthetic androgen)
-
Test compound (e.g., this compound)
-
Unlabeled androgen (for determining non-specific binding)
-
Assay buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate a fixed concentration of the AR source with a fixed concentration of the radiolabeled androgen in the presence of varying concentrations of the test compound.
-
Include control wells for total binding (AR + radiolabeled androgen) and non-specific binding (AR + radiolabeled androgen + excess unlabeled androgen).
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound from unbound radiolabeled androgen (e.g., using filtration or dextran-coated charcoal).
-
Add scintillation cocktail to the wells containing the bound fraction.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen).
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Hershberger Assay
The Hershberger assay is a standardized in vivo method to assess the androgenic and antiandrogenic properties of a substance by measuring the weight of androgen-dependent tissues in castrated male rats.
Objective: To determine the in vivo antiandrogenic activity of a test compound.
Materials:
-
Peripubertal male rats, castrated at a specific age.
-
Test compound (e.g., this compound).
-
Androgen (e.g., testosterone propionate) to stimulate tissue growth.
-
Vehicle for dissolving the test compound and androgen.
Procedure:
-
Acclimate the castrated rats for a specified period.
-
Divide the animals into experimental groups:
-
Vehicle control (castrated)
-
Androgen control (castrated + testosterone propionate)
-
Test compound groups (castrated + testosterone propionate + varying doses of the test compound)
-
-
Administer the respective treatments daily for a defined period (typically 7-10 days).
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect and weigh the androgen-dependent tissues, including the ventral prostate, seminal vesicles (with coagulating glands), levator ani muscle, Cowper's glands, and glans penis.
-
Compare the tissue weights of the test compound groups to the androgen control group. A statistically significant decrease in the weight of androgen-dependent tissues in the presence of the test compound indicates antiandrogenic activity.
Androgen Receptor-Mediated Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit androgen-induced transactivation of a reporter gene under the control of an androgen-responsive promoter.
Objective: To assess the functional antiandrogenic activity of a test compound at the cellular level.
Materials:
-
A suitable mammalian cell line (e.g., prostate cancer cells like LNCaP or PC-3) that either endogenously expresses AR or is co-transfected with an AR expression vector.
-
A reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) driven by an androgen-responsive promoter (containing androgen response elements - AREs).
-
A control plasmid for normalization of transfection efficiency (e.g., a plasmid expressing Renilla luciferase).
-
Transfection reagent.
-
Test compound (e.g., this compound).
-
Androgen (e.g., dihydrotestosterone - DHT or a synthetic androgen like R1881).
-
Cell culture medium and reagents.
-
Luminometer or spectrophotometer for measuring reporter gene activity.
Procedure:
-
Seed the cells in a multi-well plate.
-
Transfect the cells with the reporter plasmid and the control plasmid.
-
After transfection, treat the cells with varying concentrations of the test compound in the presence of a fixed concentration of an androgen.
-
Include control wells for basal activity (vehicle only), androgen-stimulated activity (androgen only), and vehicle control for the test compound.
-
Incubate the cells for a sufficient period to allow for gene expression.
-
Lyse the cells and measure the activity of both the primary reporter and the normalization reporter.
-
Normalize the primary reporter activity to the control reporter activity for each well.
-
Calculate the percentage of inhibition of androgen-induced reporter activity for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the validation of antiandrogenic compounds.
Caption: Androgen Receptor Signaling Pathway.
Caption: Mechanism of Action of Antiandrogens.
Caption: Experimental Workflow for Antiandrogen Screening.
References
Confirming the Androgen Receptor Selectivity of RU 56187: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU 56187 is a non-steroidal antiandrogen (NSAA) that has demonstrated high binding affinity for the androgen receptor (AR). In the development of therapeutic agents targeting the AR, selectivity is a critical attribute to minimize off-target effects and ensure a favorable safety profile. This guide provides a comparative analysis of this compound's selectivity for the AR against other steroid hormone receptors, alongside established NSAAs. The information herein is supported by experimental data and detailed methodologies to assist researchers in evaluating and confirming the selectivity of this and similar compounds.
This compound is characterized as a silent antagonist of the androgen receptor, exhibiting an affinity that is 92% of that of testosterone.[1] Notably, it has been reported to possess negligible affinity for other steroid hormone receptors, suggesting a high degree of selectivity.[1] This guide will delve into the experimental methods required to quantitatively confirm this assertion and compare its performance with other relevant compounds.
Comparative Analysis of Receptor Binding Affinity
To objectively assess the selectivity of this compound, its binding affinity for the androgen receptor is compared with its affinity for other key steroid hormone receptors, including the progesterone receptor (PR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). The following table summarizes the available quantitative data for this compound and a panel of comparator compounds. The data is presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher binding affinity.
| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| This compound | High Affinity (92% of Testosterone)[1] | Negligible Affinity[1] | Negligible Affinity[1] | Negligible Affinity[1] | Negligible Affinity[1] |
| Bicalutamide | Ki: 14–54 nM[2] | Ki: 3,500–7,200 nM[2] | Ki: >1,000,000 nM[2] | Ki: 44,000–320,000 nM[2] | Ki: ≥360,000 nM[2] |
| Enzalutamide | IC50: 21-36 nM[3] | - | - | - | - |
| Nilutamide | Low Affinity[4][5] | No Affinity[4] | No Affinity[4] | No Affinity[4] | - |
| Flutamide (active metabolite, Hydroxyflutamide) | Ki: 62-205 nM[6] | - | - | - | - |
| RU 58841 | High Affinity | - | - | - | - |
Experimental Protocols
To determine the selectivity of a compound like this compound, two primary types of in vitro assays are employed: competitive binding assays to assess direct receptor interaction and transactivation assays to measure functional activity.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the androgen receptor.
Objective: To determine the binding affinity (Ki or IC50) of this compound for the androgen receptor and other steroid hormone receptors.
Materials:
-
Receptor Source: Cytosol from rat prostate tissue or recombinant human androgen receptor.
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Mibolerone or [³H]-R1881.
-
Test Compound: this compound and comparator compounds.
-
Assay Buffer: Tris-HCl buffer containing additives to maintain protein stability.
-
Separation Method: Hydroxyapatite (HAP) slurry or filtration to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and a known competitor (e.g., unlabeled R1881 for the standard curve).
-
Prepare the radioligand at a concentration near its dissociation constant (Kd).
-
Prepare the receptor-containing cytosol.
-
-
Assay Incubation:
-
In assay tubes, combine the receptor preparation, the radioligand, and varying concentrations of the test compound or the unlabeled standard.
-
Include control tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled standard).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add HAP slurry to each tube and incubate to allow the receptor-ligand complexes to adsorb.
-
Centrifuge the tubes to pellet the HAP.
-
Carefully aspirate the supernatant containing the unbound radioligand.
-
-
Quantification:
-
Wash the HAP pellets with assay buffer to remove any remaining unbound radioligand.
-
Add scintillation cocktail to each pellet and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Androgen Receptor Transactivation Assay
This cell-based assay measures the functional consequence of a compound binding to the androgen receptor, specifically its ability to induce or inhibit the transcription of a reporter gene.
Objective: To determine if this compound acts as an agonist or an antagonist of the androgen receptor and to assess its potency.
Materials:
-
Cell Line: A mammalian cell line (e.g., PC-3, HEK293, or HepG2) stably or transiently co-transfected with two plasmids:
-
An expression vector for the human androgen receptor.
-
A reporter vector containing an androgen response element (ARE) upstream of a reporter gene (e.g., luciferase or green fluorescent protein (GFP)).
-
-
Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with charcoal-stripped serum to remove endogenous steroids.
-
Test Compound: this compound and comparator compounds.
-
Reference Agonist: Dihydrotestosterone (DHT) or R1881.
-
Lysis Buffer and Reporter Assay Reagents: (e.g., luciferase substrate).
-
Luminometer or Fluorometer: To measure the reporter gene activity.
Procedure:
-
Cell Culture and Plating:
-
Culture the transfected cells in medium containing charcoal-stripped serum.
-
Plate the cells in multi-well plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Agonist Mode: Treat the cells with increasing concentrations of the test compound.
-
Antagonist Mode: Treat the cells with a fixed concentration of a reference agonist (e.g., DHT) in the presence of increasing concentrations of the test compound.
-
Include appropriate vehicle controls.
-
-
Incubation: Incubate the cells with the compounds for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
Cell Lysis and Reporter Assay:
-
Lyse the cells to release the reporter protein.
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal using a luminometer or fluorometer.
-
-
Data Analysis:
-
Agonist Mode: Plot the reporter activity against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response).
-
Antagonist Mode: Plot the inhibition of the agonist-induced reporter activity against the log concentration of the test compound to determine the IC50.
-
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Competitive Radioligand Binding Assay.
Conclusion
The available evidence strongly suggests that this compound is a highly selective antagonist for the androgen receptor, with minimal cross-reactivity with other major steroid hormone receptors. To rigorously confirm this selectivity profile, the detailed experimental protocols for competitive binding and functional transactivation assays provided in this guide should be followed. By comparing the quantitative binding data of this compound with that of established non-steroidal antiandrogens such as bicalutamide and enzalutamide, researchers can obtain a comprehensive understanding of its selectivity and potential as a therapeutic agent. The provided diagrams offer a clear visual representation of the underlying biological pathways and experimental procedures, aiding in the design and interpretation of these critical studies. Further research to generate quantitative binding data for this compound against a full panel of steroid receptors would be invaluable to the scientific community.
References
- 1. RU-56187 - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 3. Enzalutamide - Wikipedia [en.wikipedia.org]
- 4. Nilutamide | C12H10F3N3O4 | CID 4493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducing Published Research: A Comparative Analysis of the Antiandrogen RU 56187
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the nonsteroidal antiandrogen RU 56187, with a focus on reproducing key published research findings. Due to the limited availability of full-text original publications, this guide synthesizes data from accessible abstracts and review articles to offer a comprehensive comparison with other relevant antiandrogens, namely bicalutamide and nilutamide.
Executive Summary
This compound is a potent, silent antagonist of the androgen receptor (AR) that emerged from research in the early 1990s. Although never marketed, it demonstrated significant potential in preclinical studies. A key characteristic of this compound is its function as a prodrug, rapidly converting in vivo to the active metabolite cyanonilutamide (also known as RU 56279).[1] Published research indicates that this compound is 3- to 10-fold more potent as an antiandrogen than bicalutamide or nilutamide in animal models.[1] Its high affinity for the androgen receptor and its targeted mechanism of action make it a significant compound for understanding androgen-dependent pathologies.
Comparative Performance Data
| Parameter | This compound | Bicalutamide | Nilutamide | Source |
| Relative Binding Affinity (to Androgen Receptor) | High (92% of testosterone) | Moderate | Low to Moderate | [1] |
| In Vivo Potency (relative to Bicalutamide/Nilutamide) | 3- to 10-fold higher | 1x | 1x | [1] |
| Mechanism of Action | Silent Androgen Receptor Antagonist (Prodrug) | Androgen Receptor Antagonist | Androgen Receptor Antagonist | [1] |
| Active Metabolite | Cyanonilutamide (RU 56279) | N/A | N/A | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its antiandrogenic effects by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor. As a silent antagonist, it prevents the conformational changes in the receptor that are necessary for the recruitment of coactivators and the initiation of gene transcription. This blockade of androgen receptor signaling ultimately inhibits the growth and function of androgen-dependent tissues, such as the prostate gland.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the antiandrogenic activity of compounds like this compound. These protocols are reconstructed based on standard practices in the field and information from relevant research abstracts.
Androgen Receptor Binding Affinity Assay
This in vitro assay determines the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Protocol:
-
Receptor Source: Cytosolic extracts from rat prostate tissue, which is rich in androgen receptors, are typically used.
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881, is used.
-
Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the test compound (e.g., this compound, bicalutamide, nilutamide).
-
Incubation: The mixture is incubated at a low temperature (e.g., 0-4°C) for a sufficient period (e.g., 18-24 hours) to reach equilibrium.
-
Separation: Bound and unbound radioligand are separated using methods like dextran-coated charcoal or hydroxylapatite precipitation.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard androgen.
In Vivo Antiandrogenic Activity: Prostate and Seminal Vesicle Weight Assay
This in vivo assay in a rodent model is a classic method to determine the systemic antiandrogenic activity of a compound.
Protocol:
-
Animal Model: Orchiectomized (castrated) male rats are used. Castration removes the endogenous source of androgens, making the accessory sex organs dependent on exogenous androgens.
-
Androgen Stimulation: The castrated rats are treated with a controlled daily dose of an androgen, typically testosterone propionate, to stimulate the growth of the prostate and seminal vesicles.
-
Treatment Groups:
-
Control Group: Vehicle only.
-
Androgen-Treated Group: Testosterone propionate + vehicle.
-
Test Compound Groups: Testosterone propionate + varying doses of the antiandrogen (e.g., this compound, bicalutamide, nilutamide).
-
-
Administration: The test compounds are administered orally or via injection for a specified period (e.g., 7-14 days).
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the ventral prostate and seminal vesicles are carefully dissected and weighed.
-
Data Analysis: The ability of the test compound to inhibit the androgen-induced increase in prostate and seminal vesicle weight is calculated as a percentage of inhibition compared to the androgen-treated group. Dose-response curves are generated to determine the potency of the antiandrogen.
Conclusion
This compound stands out in the historical landscape of nonsteroidal antiandrogens due to its high potency and unique prodrug nature. The available data, though limited in its public accessibility, strongly suggests that this compound is a more potent antiandrogen than first-generation drugs like bicalutamide and nilutamide in preclinical models. For researchers investigating androgen receptor signaling and developing novel antiandrogen therapies, the study of this compound and its active metabolite, cyanonilutamide, offers valuable insights into structure-activity relationships and the potential for developing highly effective AR antagonists. Further research to fully elucidate and publish the detailed comparative data of this compound would be of significant interest to the scientific community.
References
A Comparative Guide to RU 56187 and Other Nonsteroidal Antiandrogens for Research Professionals
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the nonsteroidal antiandrogen (NSAA) RU 56187 with other first and second-generation NSAAs. The information presented is supported by experimental data to inform preclinical research and development.
Nonsteroidal antiandrogens are pivotal in the study and treatment of androgen-dependent conditions. They function by competitively inhibiting the androgen receptor (AR), thereby blocking the action of endogenous androgens like testosterone and dihydrotestosterone (DHT)[1][2]. This guide focuses on the preclinical characteristics of this compound, a potent but never-marketed NSAA, in comparison to established first-generation (bicalutamide, flutamide, nilutamide) and second-generation (apalutamide, darolutamide, enzalutamide) agents.
Molecular Interactions and Efficacy
The therapeutic potential of an NSAA is largely determined by its binding affinity for the androgen receptor and its in vivo potency.
Androgen Receptor Binding Affinity
Table 1: Comparative Androgen Receptor Binding Affinities of Nonsteroidal Antiandrogens
| Compound | Type | IC50 (nM) | Ki (nM) | Relative Binding Affinity |
| This compound | Investigational | Not Reported | Not Reported | 92% of Testosterone[3] |
| Bicalutamide | 1st Generation | 160[4] | - | - |
| Flutamide (active metabolite, 2-hydroxyflutamide) | 1st Generation | ~700[5] | - | - |
| Nilutamide | 1st Generation | ~500[5] | - | - |
| Apalutamide | 2nd Generation | 200[4] | - | - |
| Darolutamide | 2nd Generation | 26[6] | 11[6] | Highest of 2nd Gen[7] |
| Enzalutamide | 2nd Generation | 21.4[6] | - | 5-8 times higher than Bicalutamide[7] |
Note: IC50 and Ki values can vary based on experimental conditions.
In Vivo Potency
In vivo studies in animal models are critical for assessing the physiological antiandrogenic effect of these compounds. The Hershberger assay is a standard method for this evaluation. This compound has demonstrated significant potency in animal studies, being 3- to 10-fold more potent as an antiandrogen than bicalutamide or nilutamide[3].
Table 2: Comparative In Vivo Efficacy of Selected Nonsteroidal Antiandrogens in Rats
| Compound | Dosage | Effect on Ventral Prostate Weight | Effect on Seminal Vesicle Weight | Reference |
| Flutamide | 10 mg/kg/day (subcutaneous) | 75% reduction at 14 days; 85% at 28 days | Similar trend to prostate | [8] |
| Bicalutamide | Not specified in direct comparison | Less potent than flutamide in some studies | Less potent than flutamide in some studies | [5] |
| This compound | Not specified in direct comparison | 3- to 10-fold more potent than bicalutamide or nilutamide | 3- to 10-fold more potent than bicalutamide or nilutamide | [3] |
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) properties of NSAAs are critical determinants of their clinical utility and dosing regimens. A notable characteristic of this compound is its role as a prodrug.
Metabolism and Active Metabolites
In rats, this compound is rapidly metabolized into its active form, cyanonilutamide (also known as RU 56279). This active metabolite has a significantly longer elimination half-life than the parent compound, contributing to the sustained antiandrogenic effect of this compound in vivo.
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Species | Half-life (t½) | Key Metabolic Notes | Reference |
| This compound | Rat | ~1 hour | Prodrug, 77% conversion to active metabolite RU 56279 (cyanonilutamide) | [9] |
| RU 56279 (Cyanonilutamide) | Rat | Much slower elimination than parent | Active metabolite of this compound | [9] |
| Bicalutamide | Human | ~6 days | Long half-life allows for once-daily dosing. | [1] |
| Flutamide (2-hydroxyflutamide) | Human | ~8 hours | Requires multiple daily doses. | [1] |
| Nilutamide | Human | Not specified | - | - |
| Apalutamide | Human | Not specified | - | - |
| Darolutamide | Human | Not specified | - | - |
| Enzalutamide | Human | Not specified | - | - |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound for the androgen receptor.
Methodology:
-
Receptor Source: Cytosol from rat ventral prostate, which is rich in androgen receptors, is prepared.
-
Radioligand: A radiolabeled androgen, such as [3H]-R1881, is used as the tracer.
-
Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound, bicalutamide).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and unbound radioligand are then separated, often using methods like hydroxylapatite adsorption or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
In Vivo Antiandrogen Efficacy Assessment (Hershberger Assay)
Objective: To assess the antiandrogenic activity of a compound in vivo by measuring its ability to inhibit the growth of androgen-dependent tissues in castrated male rats.
Methodology:
-
Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.
-
Androgen Stimulation: The castrated rats are treated with a consistent dose of an androgen, such as testosterone propionate, to stimulate the growth of androgen-dependent tissues.
-
Test Compound Administration: Concurrently with the androgen treatment, different doses of the test antiandrogen are administered (e.g., orally or via subcutaneous injection).
-
Treatment Duration: Treatment typically continues for a predefined period, often 10 consecutive days.
-
Tissue Collection and Measurement: At the end of the treatment period, the animals are euthanized, and the weights of androgen-dependent tissues (e.g., ventral prostate, seminal vesicles) are measured.
-
Data Analysis: The ability of the test compound to reduce the androgen-stimulated tissue growth, compared to the androgen-treated control group, is determined. The dose that causes a 50% reduction in tissue weight gain (ED50) can be calculated.[10][11]
Visualizing Mechanisms and Workflows
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical androgen receptor signaling pathway and the point of inhibition by nonsteroidal antiandrogens.
Caption: Androgen Receptor Signaling Pathway and NSAA Inhibition.
Experimental Workflow for Comparative Efficacy
The following diagram outlines a typical workflow for comparing the efficacy of different nonsteroidal antiandrogens.
References
- 1. Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]
- 3. RU-56187 - Wikipedia [en.wikipedia.org]
- 4. dovepress.com [dovepress.com]
- 5. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]
- 8. Effectiveness of antiandrogens in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
RU 56187: A Comparative Guide for a High-Affinity Androgen Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of RU 56187 as a research compound, offering an objective comparison with other nonsteroidal antiandrogens. The information presented is supported by experimental data to aid in the selection of the most suitable compound for your research needs.
Introduction to this compound
This compound is a nonsteroidal antiandrogen (NSAA) characterized by its high affinity and specificity for the androgen receptor (AR). As a silent antagonist, it effectively blocks the binding of androgens to the AR without eliciting any intrinsic agonistic activity.[1] This property makes it a valuable tool for in vitro and in vivo studies aimed at elucidating the role of the androgen receptor in various physiological and pathological processes. Notably, in animal models, this compound has demonstrated a potency that is 3 to 10 times greater than that of bicalutamide and nilutamide.[1] An important metabolic feature of this compound, along with the related compound RU 58841, is its in vivo conversion to the active metabolite cyanonilutamide (also known as RU 56279).[1][2]
Comparative Analysis of Androgen Receptor Antagonists
The selection of an appropriate androgen receptor antagonist is critical for the success of research studies. This section provides a comparative analysis of this compound and other commonly used NSAAs, including RU 58841, bicalutamide, nilutamide, and the steroidal antiandrogen cyproterone acetate.
Quantitative Comparison of Binding Affinity and Potency
The following table summarizes the available quantitative data on the binding affinity and in vivo potency of this compound and its alternatives. It is important to note that direct comparisons of binding affinity are most reliable when conducted within the same study under identical experimental conditions.
| Compound | Target | Binding Affinity (Relative to Testosterone) | In Vivo Potency (Relative to Bicalutamide/Nilutamide) |
| This compound | Androgen Receptor | 92%[1] | 3-10x more potent in animals[1] |
| RU 58841 | Androgen Receptor | High affinity | Potent topical activity |
| Bicalutamide | Androgen Receptor | Lower than this compound | - |
| Nilutamide | Androgen Receptor | Lower than Bicalutamide[3] | - |
| Cyproterone Acetate | Androgen Receptor | Lower than second-generation NSAAs | - |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize and compare androgen receptor antagonists.
Androgen Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the relative binding affinity of a test compound for the androgen receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-R1881) for binding to the androgen receptor.
Generalized Protocol:
-
Preparation of Androgen Receptor: A source of androgen receptor is required, which can be a purified recombinant AR protein, a cell lysate from AR-expressing cells (e.g., LNCaP), or a tissue homogenate from an androgen-sensitive tissue (e.g., rat prostate).
-
Incubation: The androgen receptor preparation is incubated with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound (e.g., this compound).
-
Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the free radioligand. Common methods include filtration through glass fiber filters or precipitation of the receptor-ligand complex.
-
Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined. The Ki (inhibition constant) can be calculated from the IC50 value to provide a measure of the binding affinity.
In Vivo Antiandrogenic Activity Assay
Objective: To assess the ability of a test compound to antagonize the effects of androgens in a living organism.
Principle: This assay typically involves the use of a castrated male animal model supplemented with a known androgen to stimulate the growth of androgen-dependent tissues (e.g., prostate and seminal vesicles). The test compound is administered to determine its ability to inhibit this androgen-induced growth.
Generalized Protocol:
-
Animal Model: Male rats or mice are surgically castrated to remove the endogenous source of androgens.
-
Androgen Supplementation: The castrated animals are treated with a controlled dose of an androgen, such as testosterone propionate, to induce the growth of androgen-dependent organs.
-
Test Compound Administration: Different groups of animals are treated with varying doses of the test compound (e.g., this compound) or a vehicle control.
-
Tissue Collection and Analysis: After a specified treatment period, the animals are euthanized, and the androgen-dependent tissues (e.g., ventral prostate, seminal vesicles) are dissected and weighed.
-
Data Analysis: The ability of the test compound to reduce the weight of the androgen-stimulated tissues is compared to the vehicle control group. The dose-response relationship can be used to determine the potency of the compound.
Visualizing the Mechanism of Action
The following diagrams illustrate the androgen receptor signaling pathway and the mechanism of action of nonsteroidal antiandrogens like this compound.
Caption: Androgen Receptor Signaling Pathway.
Caption: Mechanism of Action of this compound.
Conclusion
This compound is a potent and specific nonsteroidal androgen receptor antagonist. Its high affinity for the androgen receptor and its "silent" antagonist profile make it a valuable research tool for investigating androgen receptor signaling. When selecting an antiandrogen for research purposes, it is crucial to consider the specific requirements of the experimental design, including the desired potency, route of administration, and potential metabolic activation. This guide provides a foundation for making an informed decision by comparing this compound with other commonly used antiandrogens. For definitive comparisons, researchers are encouraged to consult primary literature where these compounds have been evaluated side-by-side.
References
- 1. RU-56187 - Wikipedia [en.wikipedia.org]
- 2. Preliminary pharmacokinetics and metabolism of novel non-steroidal antiandrogens in the rat: relation of their systemic activity to the formation of a common metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RU 58841 and Cyproterone Acetate for Androgen Receptor Antagonism
Note on nomenclature: The compound RU 56187 is closely related to the more extensively researched non-steroidal anti-androgen, RU 58841.[1] This guide will focus on RU 58841 for a more robust comparison with the well-established steroidal anti-androgen, cyproterone acetate, assuming it is the compound of primary interest for the intended research audience.
This guide provides a detailed, data-driven comparison of RU 58841 and cyproterone acetate (CPA), two potent antagonists of the androgen receptor (AR). While both compounds block the action of androgens like testosterone and dihydrotestosterone (DHT), their chemical nature, mechanism, and clinical profile differ significantly. RU 58841 is a non-steroidal compound developed for topical application to achieve localized effects with minimal systemic exposure.[2][3][4] In contrast, cyproterone acetate is a steroidal anti-androgen and progestin administered systemically to treat a range of androgen-dependent conditions.[5][6][7]
Mechanism of Action
Both RU 58841 and cyproterone acetate function as competitive antagonists of the androgen receptor. They bind to the AR, preventing native androgens like testosterone and DHT from activating it. This blockade inhibits the translocation of the receptor to the nucleus and subsequent transcription of androgen-responsive genes.[3][5][8][9]
However, their mechanisms diverge significantly:
-
RU 58841 is a "pure" silent antagonist designed specifically for high-affinity binding to the AR in a localized area (e.g., scalp hair follicles) without significant systemic absorption or hormonal side effects.[3][4][10] It does not interfere with systemic testosterone or DHT production.[2][3]
-
Cyproterone Acetate (CPA) possesses a dual action. In addition to blocking the AR, it is a potent progestin.[5][6] This progestogenic activity creates a negative feedback loop on the hypothalamic-pituitary-gonadal axis, leading to reduced secretion of luteinizing hormone (LH) and consequently, a decrease in the production of testosterone by the gonads.[7][8][11] It also has weak glucocorticoid activity at higher doses.[5][6]
Data Presentation
Table 1: General Properties and Mechanism
| Feature | RU 58841 | Cyproterone Acetate |
| Compound Type | Non-steroidal anti-androgen | Steroidal anti-androgen, Progestin |
| Primary MOA | Competitive AR antagonist[3][9] | Competitive AR antagonist, Antigonadotropin[5][7] |
| Administration | Topical | Oral, Intramuscular injection[5] |
| Systemic Effects | Designed to be minimal | Significant and intended[6][12] |
Table 2: Receptor Binding Affinity
| Compound | Receptor | Affinity Metric | Value | Reference |
| RU 58841 | Androgen Receptor (AR) | Relative Affinity vs. T | ~150% | [13] |
| Cyproterone Acetate | Androgen Receptor (AR) | IC50 | 7.1 nM | [14] |
| Androgen Receptor (AR) | IC50 | 24 nM (rat prostate) | [5] | |
| Progesterone Receptor | Agonist | Potent activity | [5][6] | |
| Glucocorticoid Receptor | Agonist | Weak activity | [5][6] | |
| Testosterone (T) | Androgen Receptor (AR) | Ka | 1.1 nM | [15] |
| DHT | Androgen Receptor (AR) | Relative Affinity vs. T | 2-3x higher | [15] |
Table 3: Pharmacokinetic Profile
| Parameter | RU 58841 | Cyproterone Acetate |
| Bioavailability | Low systemic (topical use) | 68-100% (oral)[5][6] |
| Metabolism | Metabolized to RU 56279 and RU 59416[16] | Hepatic (CYP3A4); major active metabolite 15β-hydroxycyproterone acetate[5][8] |
| Elimination Half-life | ~6 hours (in rats)[10] | 1.6 - 4.3 days (oral)[5][6] |
| Protein Binding | N/A | 93% (Albumin)[5][6] |
Table 4: In Vivo Efficacy and Side Effect Profile
| Aspect | RU 58841 | Cyproterone Acetate |
| Proven Efficacy | Hair regrowth in stumptailed macaques; potent regression of hamster flank organ.[2][17][18][19] | Reduction of prostate cancer progression; treatment of hirsutism, acne, and hypersexuality.[6][7][11] |
| Systemic Side Effects | None detected in animal studies at therapeutic topical doses.[17][18][20] | Common. Includes fatigue, depression, weight gain, gynecomastia, sexual dysfunction, loss of libido, and reduced spermatogenesis.[12][21][22][23] |
| Local Side Effects | Potential for scalp irritation, dryness, and itching.[9] | N/A (systemic administration) |
| Serious Risks | Long-term human safety data is unavailable. | Hepatotoxicity, blood clots, and an increased risk of meningiomas with long-term, high-dose use.[6][12][23] |
Experimental Protocols
Competitive Androgen Receptor Binding Assay
Objective: To determine the relative binding affinity of a test compound (e.g., RU 58841 or CPA) for the androgen receptor compared to a radiolabeled ligand.
Methodology:
-
Preparation of Cytosol: Prostatic tissue from castrated rats is homogenized in a buffer solution and centrifuged at high speed to obtain the cytosol fraction containing the androgen receptors.
-
Incubation: Constant amounts of the cytosol preparation are incubated with a fixed concentration of a high-affinity radiolabeled androgen (e.g., [3H]methyltrienolone, R1881) and varying concentrations of the unlabeled competitor compound (RU 58841, CPA, or DHT as a reference).
-
Separation: After incubation reaches equilibrium, bound and unbound radioligand are separated. This is commonly achieved by adding a dextran-coated charcoal suspension, which adsorbs the free radioligand, followed by centrifugation.
-
Quantification: The radioactivity in the supernatant, which represents the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. A lower IC50 value indicates a higher binding affinity for the androgen receptor.
In Vivo Efficacy - Hamster Flank Organ Test
Objective: To assess the topical anti-androgenic activity of a compound. The hamster flank organ is a sebaceous gland structure whose growth is androgen-dependent.
Methodology:
-
Animal Model: Intact male golden Syrian hamsters are used.
-
Baseline Measurement: The size (area) of the pigmented flank organs is measured at the start of the experiment.
-
Treatment Application: A solution of the test compound (e.g., RU 58841 at varying concentrations) is applied topically to one flank organ daily for a predetermined period (e.g., 2-4 weeks). The contralateral flank organ is treated with the vehicle solution to serve as a control. For systemic compounds like CPA, it would be administered subcutaneously or orally.
-
Observation: The size of both flank organs is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period, the final size of the treated and control organs is measured. A dose-dependent regression in the size of the topically treated flank organ, without a significant change in the size of the contralateral (vehicle-treated) organ or other androgen-dependent tissues like the prostate, indicates potent local anti-androgenic activity with minimal systemic effects.[19]
Conclusion
RU 58841 and cyproterone acetate are both effective androgen receptor antagonists but are designed for fundamentally different therapeutic applications.
-
RU 58841 represents a targeted approach. Its high topical potency and minimal systemic absorption make it an excellent candidate for localized, androgen-mediated conditions like androgenetic alopecia or acne.[17][19][24] The key advantage is the avoidance of systemic side effects associated with hormonal modulation.[17][20] However, it remains an investigational compound without extensive human clinical trial data.
-
Cyproterone Acetate is a powerful systemic agent with a dual mechanism of AR blockade and suppression of androgen production.[5][11] Its efficacy in treating conditions like advanced prostate cancer and severe hirsutism is well-established.[6][11] This systemic action, however, is accompanied by a significant side-effect profile, including fatigue, sexual dysfunction, and rare but serious risks like hepatotoxicity and meningiomas, which necessitates careful patient monitoring.[12][23]
For researchers, the choice between these compounds depends entirely on the experimental model and therapeutic goal. RU 58841 is superior for investigating the effects of localized AR blockade, while CPA is the established tool for studying the consequences of systemic androgen deprivation.
References
- 1. Synthesis and Bioactivity of RU-58841_Chemicalbook [chemicalbook.com]
- 2. mv-supplements.com [mv-supplements.com]
- 3. scandinavianbiolabs.com [scandinavianbiolabs.com]
- 4. harleystreethairtransplant.co.uk [harleystreethairtransplant.co.uk]
- 5. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 6. Cyproterone acetate - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 8. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. healthcareguys.com [healthcareguys.com]
- 10. reddit.com [reddit.com]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. Side effects of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. selleckchem.com [selleckchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. RU-58841 - Wikipedia [en.wikipedia.org]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. RU 58841, a new specific topical antiandrogen: a candidate of choice for the treatment of acne, androgenetic alopecia and hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of RU58841 as an anti-androgen in prostate PC3 cells and a topical anti-alopecia agent in the bald scalp of stumptailed macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyproterone acetate - Treatment and side effects | Macmillan Cancer Support [macmillan.org.uk]
- 22. grokipedia.com [grokipedia.com]
- 23. pdf.hres.ca [pdf.hres.ca]
- 24. Evaluation of RU58841 as an anti-androgen in prostate PC3 cells and a topical anti-alopecia agent in the bald scalp of stumptailed macaques | Semantic Scholar [semanticscholar.org]
Assessing the Cross-Reactivity of RU 56187 with Other Steroid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of RU 56187, a non-steroidal antiandrogen, with other key steroid hormone receptors. Understanding the selectivity of a compound is paramount in drug development to predict potential off-target effects and to ensure a targeted therapeutic action. This document summarizes the available binding affinity data, outlines a typical experimental protocol for assessing cross-reactivity, and illustrates the relevant signaling pathways.
Executive Summary
This compound exhibits a high and specific binding affinity for the androgen receptor (AR).[1] Available data indicates that its affinity for other steroid receptors, including the progesterone receptor (PR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptor (ER), is negligible.[1] This high selectivity is a desirable characteristic for a therapeutic agent targeting androgen-dependent pathways, as it minimizes the potential for side effects mediated by other steroid hormone systems.
Comparative Binding Affinity of this compound
To provide a framework for comparison, the following table includes typical binding affinities for various ligands to their respective receptors and highlights the known selectivity of other non-steroidal antiandrogens.
| Compound | Receptor | Binding Affinity (nM) | Reference Compound |
| This compound | Androgen Receptor (AR) | High (92% of Testosterone) | Testosterone |
| Progesterone Receptor (PR) | Negligible | Progesterone | |
| Glucocorticoid Receptor (GR) | Negligible | Dexamethasone | |
| Mineralocorticoid Receptor (MR) | Negligible | Aldosterone | |
| Estrogen Receptor (ER) | Negligible | Estradiol | |
| Bicalutamide | Androgen Receptor (AR) | ~160 (IC50) | Dihydrotestosterone (DHT) |
| Progesterone Receptor (PR) | Low to no affinity | Progesterone | |
| Other Steroid Receptors | Low to no affinity | Respective Ligands | |
| Enzalutamide | Androgen Receptor (AR) | ~20-30 (Ki) | Dihydrotestosterone (DHT) |
| Other Steroid Receptors | Very low affinity | Respective Ligands | |
| Apalutamide | Androgen Receptor (AR) | ~2-5 (Ki) | Dihydrotestosterone (DHT) |
| Other Steroid Receptors | Very low affinity | Respective Ligands | |
| Darolutamide | Androgen Receptor (AR) | ~11 (Ki) | Dihydrotestosterone (DHT) |
| Other Steroid Receptors | Very low affinity | Respective Ligands |
Note: The table above is a summary of data from various sources. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Experimental Protocols: Assessing Steroid Receptor Cross-Reactivity
The standard method for determining the binding affinity and cross-reactivity of a compound like this compound is a competitive radioligand binding assay. Below is a detailed, generalized protocol for such an experiment.
Objective:
To determine the in vitro binding affinity (IC50) of this compound for the androgen receptor and its cross-reactivity with progesterone, glucocorticoid, mineralocorticoid, and estrogen receptors.
Materials:
-
Receptors: Purified recombinant human androgen receptor, progesterone receptor, glucocorticoid receptor, mineralocorticoid receptor, and estrogen receptor.
-
Radioligands:
-
[³H]-Mibolerone or [³H]-R1881 (for AR)
-
[³H]-Progesterone or [³H]-ORG 2058 (for PR)
-
[³H]-Dexamethasone (for GR)
-
[³H]-Aldosterone (for MR)
-
[³H]-Estradiol (for ER)
-
-
Test Compound: this compound
-
Reference Competitors (unlabeled): Dihydrotestosterone (for AR), Progesterone (for PR), Dexamethasone (for GR), Aldosterone (for MR), Estradiol (for ER).
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and other stabilizing agents.
-
Scintillation Cocktail
-
96-well plates
-
Filter mats
-
Scintillation counter
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and the reference competitors in the assay buffer.
-
Dilute the receptors and radioligands to their optimal concentrations in the assay buffer.
-
-
Assay Procedure (for each receptor):
-
To each well of a 96-well plate, add the assay buffer, the respective radioligand, and either a vehicle control, a known concentration of the reference competitor, or a concentration from the serial dilution of this compound.
-
Initiate the binding reaction by adding the diluted receptor preparation to each well.
-
Incubate the plates at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filter mats in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of reference competitor / IC50 of test compound) x 100%.
-
Signaling Pathways and Experimental Workflow
Steroid Receptor Signaling Pathway
Steroid hormones, being lipophilic, can diffuse across the cell membrane and bind to their specific intracellular receptors located in the cytoplasm or nucleus. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating gene transcription.
References
Safety Operating Guide
Navigating the Disposal of RU 56187: A Guide for Laboratory Professionals
Providing essential guidance for the safe handling and disposal of the investigational nonsteroidal antiandrogen, RU 56187, this document outlines the necessary procedures for researchers and laboratory personnel. In the absence of a specific Safety Data Sheet (SDS), a cautious and compliant approach is paramount.
This compound is a potent nonsteroidal antiandrogen that was developed for research purposes but never marketed for clinical use.[1] As with any investigational compound, proper disposal is crucial to ensure personnel safety and environmental protection. Due to its nature as a research chemical, a publicly available, official Safety Data Sheet (SDS) with specific disposal instructions is not readily accessible. Therefore, researchers must adhere to general best practices for chemical waste disposal and consult with their institution's Environmental Health and Safety (EHS) department.
Compound Characteristics
While specific quantitative data regarding disposal is unavailable, understanding the known characteristics of this compound can inform a comprehensive safety assessment.
| Property | Description |
| Chemical Name | 2-(Trifluoromethyl)-4-(3,4,4-trimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile |
| CAS Number | 143782-25-6 |
| Molecular Formula | C14H12F3N3OS |
| Molar Mass | 327.33 g/mol |
| Class | Nonsteroidal Antiandrogen |
| Known Activity | Potent antagonist of the androgen receptor.[1] |
Disposal Workflow
The proper disposal of this compound, like any laboratory chemical, follows a structured process to ensure safety and regulatory compliance. The following workflow provides a logical sequence of steps for researchers to follow.
Step-by-Step Disposal Protocol
In the absence of a specific SDS for this compound, the following general protocol, in conjunction with your institution's EHS procedures, should be followed:
-
Waste Identification and Segregation :
-
Determine the physical state of the this compound waste (e.g., solid powder, solution in a solvent, contaminated labware).
-
Segregate the waste into appropriate, clearly labeled, and chemically compatible containers. Do not mix with other incompatible waste streams.
-
-
Consult Institutional Guidelines :
-
Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for specific guidance on chemical waste disposal.
-
Provide the EHS department with all available information on this compound, including its name, CAS number, and any known hazards.
-
-
Proper Labeling :
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," the CAS number, and any known hazard classifications (e.g., "Toxic," "Harmful if swallowed").
-
Indicate the approximate quantity of the waste.
-
-
Safe Storage :
-
Store the sealed and labeled waste container in a designated and secure waste accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from general laboratory traffic.
-
-
Scheduled Pickup :
-
Arrange for the collection of the waste by your institution's authorized hazardous waste disposal service.
-
Complete any required waste manifest forms as instructed by your EHS department.
-
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures and requirements of your institution and local regulations. The absence of a formal SDS for this compound necessitates a conservative and cautious approach to its handling and disposal.
References
Personal protective equipment for handling RU 56187
This guide provides crucial safety and logistical information for the handling and disposal of RU 56187, a non-steroidal antiandrogen. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Safety Measures
Adherence to the following personal protective equipment guidelines is mandatory when handling this compound to minimize exposure and ensure laboratory safety.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Body Protection | Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Respiratory protection is not required. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposing of this compound is critical for safety and compliance. The following workflow outlines the key steps from material receipt to final disposal.
Detailed Experimental Protocols
Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The work area should be clean and well-ventilated.
-
Weighing and Transfer: When weighing or transferring the powder, do so in a manner that minimizes the generation of dust. A chemical fume hood is recommended for these operations.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Disposal Plan:
-
Waste Collection: Collect all waste materials, including unused this compound, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Container Sealing: Ensure the waste container is tightly sealed to prevent leaks or spills.
-
Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company. Adhere strictly to all local, state, and federal environmental regulations. Do not dispose of this compound down the drain or in regular trash.
Logical Relationships in Safety Precautions
The following diagram illustrates the hierarchical relationship of safety controls, from the most effective engineering controls to the essential layer of personal protective equipment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
